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Foundational

A Comprehensive Technical Guide to the Synthesis of 1-Bromo-3,5-difluoro-2-isobutoxybenzene

For Researchers, Scientists, and Drug Development Professionals Abstract This in-depth technical guide details two strategic synthetic pathways for the preparation of 1-Bromo-3,5-difluoro-2-isobutoxybenzene, a valuable f...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide details two strategic synthetic pathways for the preparation of 1-Bromo-3,5-difluoro-2-isobutoxybenzene, a valuable fluorinated aromatic building block in medicinal chemistry and materials science. The guide provides a thorough analysis of each route, including detailed, step-by-step experimental protocols, mechanistic insights, and critical safety considerations. The synthesis strategies are designed to be robust and scalable, offering researchers practical and field-proven methodologies. All claims are supported by authoritative references, and key transformations are visualized through chemical reaction diagrams.

Introduction: The Significance of Fluorinated Aromatic Scaffolds

Fluorinated aromatic compounds are of paramount importance in modern drug discovery and development. The introduction of fluorine atoms into a molecule can profoundly influence its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. 1-Bromo-3,5-difluoro-2-isobutoxybenzene represents a versatile scaffold, incorporating several key functionalities: a bromine atom for subsequent cross-coupling reactions, difluoro-substitution to modulate electronic properties, and an isobutoxy group to enhance lipophilicity and solubility. This guide presents two distinct and viable synthetic routes for the preparation of this target molecule, starting from commercially available precursors.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, 1-Bromo-3,5-difluoro-2-isobutoxybenzene, suggests two primary disconnection approaches, centered around the formation of the ether linkage and the construction of the substituted benzene ring.

Pathway A focuses on the late-stage introduction of the isobutoxy group via a Williamson ether synthesis on a pre-functionalized phenolic precursor, 2-bromo-4,6-difluorophenol.

Pathway B employs a lengthier but potentially more convergent strategy starting from 1-bromo-3,5-difluorobenzene. This route involves the sequential introduction of a hydroxyl group at the C2 position through a nitration-reduction-diazotization sequence, followed by the final etherification step.

G Target 1-Bromo-3,5-difluoro-2-isobutoxybenzene Disconnection1 C-O Ether Bond Formation (Williamson Ether Synthesis) Target->Disconnection1 Intermediate1 2-Bromo-4,6-difluorophenol Disconnection1->Intermediate1 Intermediate2 Isobutyl Halide Disconnection1->Intermediate2 Disconnection2 Functional Group Interconversion Intermediate1->Disconnection2 Disconnection5 Bromination Intermediate1->Disconnection5 Intermediate3 2-Amino-1-bromo-3,5-difluorobenzene Disconnection2->Intermediate3 Disconnection3 Nitro Group Reduction Intermediate3->Disconnection3 Intermediate4 1-Bromo-3,5-difluoro-2-nitrobenzene Disconnection3->Intermediate4 Disconnection4 Electrophilic Nitration Intermediate4->Disconnection4 StartingMaterial1 1-Bromo-3,5-difluorobenzene Disconnection4->StartingMaterial1 StartingMaterial2 2,6-Difluorophenol Disconnection5->StartingMaterial2

Caption: Retrosynthetic analysis of 1-Bromo-3,5-difluoro-2-isobutoxybenzene.

Pathway A: Synthesis via Bromination of 2,6-Difluorophenol

This pathway offers a concise route to the target molecule, contingent on the availability of the starting material, 2,6-difluorophenol.

Step 1: Synthesis of 2,6-Difluorophenol

While commercially available, 2,6-difluorophenol can also be synthesized from 2,6-difluoroaniline via a diazotization reaction followed by hydrolysis.[1]

  • To a solution of 2,6-difluoroaniline in aqueous sulfuric acid, cooled to 0-5 °C, a solution of sodium nitrite in water is added dropwise.

  • The temperature is maintained below 5 °C throughout the addition.

  • The resulting diazonium salt solution is then added to a boiling aqueous solution of copper sulfate.[1]

  • The 2,6-difluorophenol is steam-distilled from the reaction mixture.

  • The distillate is collected, and the organic layer is separated, dried over anhydrous sodium sulfate, and purified by vacuum distillation.

Step 2: Bromination of 2,6-Difluorophenol to 4-Bromo-2,6-difluorophenol

The hydroxyl group and the fluorine atoms are ortho, para-directing groups. Bromination of 2,6-difluorophenol is expected to occur at the position para to the hydroxyl group.

  • Dissolve 2,6-difluorophenol in a suitable solvent such as carbon disulfide.

  • To this solution, add a solution of bromine in the same solvent dropwise.

  • The reaction mixture is then stirred at room temperature or with gentle heating.

  • Upon completion, the reaction is quenched with an aqueous solution of sodium metabisulfite to remove excess bromine.

  • The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification can be achieved by distillation or recrystallization.

Step 3: Williamson Ether Synthesis

The final step involves the O-alkylation of 4-bromo-2,6-difluorophenol with an isobutyl halide in the presence of a base.[2]

  • To a solution of 4-bromo-2,6-difluorophenol in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base such as potassium carbonate or sodium hydride.

  • Stir the mixture at room temperature to form the phenoxide.

  • Add isobutyl bromide (or iodide) to the reaction mixture.

  • Heat the reaction mixture (e.g., to 80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Pathway B: Synthesis via Nitration of 1-Bromo-3,5-difluorobenzene

This pathway provides an alternative route starting from the readily available 1-bromo-3,5-difluorobenzene.

Step 1: Nitration of 1-Bromo-3,5-difluorobenzene

The bromine and fluorine atoms are deactivating but ortho, para-directing.[3] Nitration is expected to occur at the 2-position (ortho to bromine, meta to both fluorines), the 4-position (para to bromine, ortho and para to the fluorines), or the 6-position (equivalent to the 2-position). The 2-position is sterically hindered, but electronic effects may favor substitution at this position.

  • Safety Precaution: The nitrating mixture (a mixture of concentrated nitric and sulfuric acids) is highly corrosive and a strong oxidizing agent.[3] This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. The reaction is exothermic and requires careful temperature control.

  • To a flask containing concentrated sulfuric acid, cool it in an ice bath.

  • Slowly add concentrated nitric acid to the sulfuric acid while maintaining the low temperature to generate the nitronium ion (NO₂⁺).[3]

  • To this cold nitrating mixture, add 1-bromo-3,5-difluorobenzene dropwise, ensuring the temperature does not rise significantly.

  • After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitored by TLC or GC).

  • Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Filter the solid, wash thoroughly with cold water to remove residual acid, and dry.

  • The crude product, a mixture of isomers, may require purification by column chromatography or recrystallization to isolate the desired 1-bromo-3,5-difluoro-2-nitrobenzene.

Step 2: Reduction of 1-Bromo-3,5-difluoro-2-nitrobenzene

The nitro group is reduced to a primary amine using standard reduction methods.

  • Dissolve the 1-bromo-3,5-difluoro-2-nitrobenzene in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • For the tin(II) chloride method, heat the reaction mixture under reflux.

  • After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the tin salts.

  • Extract the product, 2-amino-1-bromo-3,5-difluorobenzene, with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude amine.

Step 3: Diazotization and Hydrolysis to 2-Bromo-4,6-difluorophenol

The primary aromatic amine is converted to a diazonium salt, which is then hydrolyzed to the corresponding phenol.

  • Safety Precaution: Diazonium salts can be explosive when isolated and dry. It is crucial to keep the reaction temperature low (0-5 °C) and use the diazonium salt solution immediately in the next step without isolation.[4][5] Handle sodium nitrite and hydrobromic acid with care, as they are toxic and corrosive.[4][5][6]

  • Dissolve the 2-amino-1-bromo-3,5-difluorobenzene in an aqueous solution of a strong acid, such as hydrobromic acid or sulfuric acid, and cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for a short period at 0-5 °C.

  • To induce hydrolysis, add the cold diazonium salt solution to a boiling aqueous solution, often containing a copper catalyst (e.g., copper(I) oxide or copper(II) sulfate) to facilitate the reaction.

  • The resulting 2-bromo-4,6-difluorophenol can be isolated by steam distillation or extraction.

  • Purify the product by distillation or column chromatography.

Step 4: Williamson Ether Synthesis

This final step is identical to Step 3 in Pathway A, where the synthesized 2-bromo-4,6-difluorophenol is alkylated with isobutyl bromide.

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Key Intermediates
1-Bromo-3,5-difluoro-2-isobutoxybenzeneC₁₀H₁₁BrF₂O277.092-Bromo-4,6-difluorophenol, 1-Bromo-3,5-difluoro-2-nitrobenzene, 2-Amino-1-bromo-3,5-difluorobenzene
2,6-DifluorophenolC₆H₄F₂O130.092,6-Difluoroaniline
4-Bromo-2,6-difluorophenolC₆H₃BrF₂O208.992,6-Difluorophenol
1-Bromo-3,5-difluorobenzeneC₆H₃BrF₂192.99-
1-Bromo-3,5-difluoro-2-nitrobenzeneC₆H₂BrF₂NO₂237.991-Bromo-3,5-difluorobenzene
2-Amino-1-bromo-3,5-difluorobenzeneC₆H₄BrF₂N208.001-Bromo-3,5-difluoro-2-nitrobenzene

Visualization of Synthetic Pathways

G cluster_0 Pathway A cluster_1 Pathway B A1 2,6-Difluorophenol A2 4-Bromo-2,6-difluorophenol A1->A2 Br₂, CS₂ A3 1-Bromo-3,5-difluoro-2-isobutoxybenzene A2->A3 Isobutyl bromide, K₂CO₃, DMF B1 1-Bromo-3,5-difluorobenzene B2 1-Bromo-3,5-difluoro-2-nitrobenzene B1->B2 HNO₃, H₂SO₄ B3 2-Amino-1-bromo-3,5-difluorobenzene B2->B3 SnCl₂, HCl or H₂, Pd/C B4 2-Bromo-4,6-difluorophenol B3->B4 1. NaNO₂, HBr 2. H₂O, Δ B5 1-Bromo-3,5-difluoro-2-isobutoxybenzene B4->B5 Isobutyl bromide, K₂CO₃, DMF

Caption: Synthetic pathways to 1-Bromo-3,5-difluoro-2-isobutoxybenzene.

Conclusion

This guide has presented two comprehensive and scientifically grounded synthetic pathways for the preparation of 1-Bromo-3,5-difluoro-2-isobutoxybenzene. Pathway A offers a more direct route assuming the availability of 2,6-difluorophenol, while Pathway B provides a robust alternative from the more common starting material, 1-bromo-3,5-difluorobenzene. The choice of pathway will depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. The detailed protocols and safety considerations provided herein are intended to equip researchers with the necessary information to successfully synthesize this valuable compound for applications in drug discovery and materials science.

References

  • ChemicalBook. 2,6-Difluorophenol synthesis.

  • ChemicalBook. 2,6-Difluorophenol.

  • BenchChem. Application Notes and Protocols for the Nitration of Halogenated Benzenes.

  • ACS Publications. Oxidative Polymerization of 2,6-Difluorophenol to Crystalline Poly(2,6-difluoro-1,4-phenylene oxide).

  • ACS Publications. 2,6-Difluorophenol as a Bioisostere of a Carboxylic Acid: Bioisosteric Analogues of γ-Aminobutyric Acid.

  • Master Organic Chemistry. The Williamson Ether Synthesis.

  • BenchChem. An In-depth Technical Guide to the Chemical Properties of 1-Bromo-3,5-difluorobenzene-d3.

  • BenchChem. An In-depth Technical Guide to 1-Bromo-3,5-difluorobenzene-d3: Properties, Synthesis, and Applications in Scientific Research.

  • Sigma-Aldrich. 2,6-Difluorophenol.

  • Scribd. Nitration of Chlorobenzene Experiment.

  • General Chemical. MATERIAL SAFETY DATA SHEET - Sodium Nitrite.

  • Fisher Scientific. SAFETY DATA SHEET - Sodium nitrite.

  • WVU Community. The Williamson Ether Synthesis.

  • Cambridge University Press & Assessment. Williamson Ether Synthesis.

  • Tokyo Chemical Industry Co., Ltd. Williamson Ether Synthesis.

  • Chem-Station Int. Ed. Williamson Ether Synthesis.

  • NJ.gov. Sodium nitrite - Hazardous Substance Fact Sheet.

  • Science made alive. Mixture of conc. hydrochloric acid, nitrite and bromide.

  • ACS Publications. A Novel Method for the Nitration of Simple Aromatic Compounds.

  • International Labour Organization. ICSC 1120 - SODIUM NITRITE.

  • Google Patents. US3076037A - Process for the nitration of halobenzenes.

  • Organic Syntheses. Working with Hazardous Chemicals.

  • Google Patents. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.

  • ChemicalBook. 1-bromo-3,5-difluoro-2-iodobenzene.

  • Google Patents. DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene.

  • Sigma-Aldrich. 1-bromo-3,5-difluoro-2-iodo-benzene.

  • SciSpace. Process for the preparation of 1-bromo-3,5-difluorobenzene (1996).

  • Quick Company. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives.

  • PubChem. 1-Bromo-3-isobutylbenzene.

  • NIST WebBook. 1-Bromo-3,4-difluorobenzene.

Sources

Exploratory

Comprehensive NMR Characterization of 1-Bromo-3,5-difluoro-2-isobutoxybenzene: A Technical Guide

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Methodology Guide Introduction & Structural Dynamics The structural elucida...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Methodology Guide

Introduction & Structural Dynamics

The structural elucidation of polyhalogenated aromatic ethers is a critical milestone in the development of advanced agrochemicals and pharmaceutical intermediates. 1-Bromo-3,5-difluoro-2-isobutoxybenzene (CAS: 1309933-15-0) presents a highly complex spin system due to the interplay of multiple NMR-active nuclei ( 1 H, 13 C, and 19 F).

As a Senior Application Scientist, I approach this molecule not merely as a static structure, but as a dynamic electronic system. The molecule lacks a C2​ symmetry axis because the substituents at C1 (Bromine) and C2 (Isobutoxy) are distinct. Consequently, the two fluorine atoms at C3 and C5 are chemically and magnetically non-equivalent. This fundamental asymmetry dictates that heteronuclear spin-spin coupling networks ( nJCF​ and nJHF​ ) will manifest as complex second-order effects rather than simple first-order multiplets.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the acquisition of high-resolution NMR data must be treated as a self-validating system . Each step in the workflow below is designed to intrinsically verify the success of the preceding step, thereby eliminating downstream analytical artifacts.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality & Validation: The presence of a sharp, symmetric TMS singlet exactly at 0.00 ppm validates correct chemical shift referencing and confirms the absence of severe paramagnetic impurities that would broaden the signal.

  • Probe Tuning and Matching (Wobb): Adjust the probe capacitors to match the impedance of the sample.

    • Causality & Validation: Achieving a tuning curve minimum exactly at the Larmor frequencies of 1 H (~400 MHz) and 13 C (~100 MHz) ensures maximum Radio Frequency (RF) power transfer, validating optimal Signal-to-Noise (S/N) ratio.

  • Locking and Shimming: Lock onto the 2 H frequency of CDCl 3​ and execute gradient shimming (e.g., TopShim).

    • Causality & Validation: Achieving a stable lock level and a narrow solvent residual peak (CHCl 3​ at 7.26 ppm with a half-height width < 0.5 Hz) physically validates the B0​ magnetic field homogeneity across the sample volume.

  • Data Acquisition: Execute standard 1D pulse sequences (zg30 for 1 H, zgpg30 for 13 C with WALTZ-16 proton decoupling).

  • Signal Processing: Apply a Fourier Transform (FT), followed by zero-order and first-order phase corrections, and a polynomial baseline correction.

    • Causality & Validation: A flat baseline and phase-pure absorptive line shapes validate correct receiver gain, dead-time delays, and phase coherence.

Workflow Visualization

NMR_Workflow A 1. Sample Preparation (Compound in CDCl3 + TMS) B 2. Probe Tuning & Matching (Optimize RF for 1H/13C) A->B C 3. Locking & Shimming (Validate B0 via 2H Lock) B->C D 4. Pulse Sequence Selection (zg30 / zgpg30) C->D E 5. Data Acquisition (FID Generation) D->E F 6. Signal Processing (FT, Phasing, Baseline Corr.) E->F G 7. Spectral Analysis (Integration & Multiplet Extraction) F->G

Figure 1: Standardized self-validating workflow for high-resolution 1H and 13C NMR acquisition.

1 H NMR Spin System & Causality Analysis

The proton spectrum of this compound is divided into the aliphatic isobutoxy region and the highly coupled aromatic region.

Table 1: Predicted 1 H NMR Spectral Data (400 MHz, CDCl 3​ )
Proton PositionPredicted Shift ( δ , ppm)Multiplicity & Coupling ( J in Hz)IntegrationAssignment Rationale & Causality
H4 (Aromatic)~6.42dd (pseudo-t), 3JHF​≈9.0 , 8.8 1HFlanked by two F atoms. Appears as a pseudo-triplet due to similar ortho couplings to non-equivalent F3 and F5.
H6 (Aromatic)~6.97dd, 3JHF​≈8.5 , 4JHH​≈2.5 1HOrtho to F5 and meta to H4. Deshielded relative to H4 due to proximity to the Bromine atom at C1.
-O-CH 2​ - ~3.90d, 3JHH​≈6.5 2HMethylene protons strongly deshielded by the adjacent electronegative oxygen (-I effect).
-CH- ~2.10nonet, 3JHH​≈6.7 1HMethine proton coupled to 8 adjacent protons (2 methylene, 6 methyl).
-CH 3​ ~1.05d, 3JHH​≈6.7 6HTerminal methyl groups; shielded aliphatic environment.

13 C NMR Spin System & Heteronuclear Coupling

The 13 C NMR spectrum is dominated by profound carbon-fluorine scalar couplings. Because the major isotope of carbon ( 12 C) is NMR inactive, we observe the 13 C nuclei, which couple strongly to the 100% naturally abundant 19 F nuclei[1].

Table 2: Predicted 13 C NMR Spectral Data (100 MHz, CDCl 3​ )
Carbon PositionPredicted Shift ( δ , ppm)Multiplicity & Heteronuclear Coupling ( J in Hz)Assignment Rationale & Causality
C1 (C-Br)~111.3dd, 3JCF​≈10 , 8 Ipso to Br. Shielded by the ortho-alkoxy group. Meta coupled to F3 and F5.
C2 (C-O)~151.8dd, 2JCF​≈15 , 4JCF​≈3 Highly deshielded by oxygen. Ortho coupled to F3, para coupled to F5.
C3 (C-F)~155.0dd, 1JCF​≈245 , 3JCF​≈12 Ipso coupling to F3 (massive s-character dependency); meta coupling to F5.
C4 (C-H)~95.1dd (pseudo-t), 2JCF​≈22 , 22 Profoundly shielded by the synergistic +M effects of two ortho fluorines.
C5 (C-F)~165.5dd, 1JCF​≈245 , 3JCF​≈12 Ipso coupling to F5; meta coupling to F3.
C6 (C-H)~113.1dd, 2JCF​≈22 , 4JCF​≈3 Shielded by ortho F5. Meta to the alkoxy group.
-O-CH 2​ - ~76.0sIsobutoxy methylene carbon; deshielded by oxygen.
-CH- ~29.0sIsobutoxy methine carbon.
-CH 3​ ~19.0sIsobutoxy methyl carbons.

Mechanistic Insights into Chemical Shifts

To extract maximum value from this analytical data, we must look beyond empirical matching and understand the quantum mechanical causality driving these shifts.

1. The Magnitude of 1JCF​ Couplings: The one-bond carbon-fluorine coupling constant ( 1JCF​ ) is observed in the range of 240–250 Hz. As established in foundational solid-state and high-resolution NMR studies, this massive scalar coupling reflects the relative amount of s-character in the carbon orbital that is used in bonding to fluorine[2]. The more s-character present in the hybrid orbital, the larger the C-F coupling constant[3].

2. Profound Shielding at C4: The C4 carbon resonates at an unusually upfield shift of ~95.1 ppm. This is caused by its position between two highly electronegative fluorine atoms. While fluorine is inductively electron-withdrawing (-I effect) through the σ -bond network, it is strongly electron-donating through resonance (+M effect) via its lone pairs into the aromatic π -system. The synergistic +M effects from both F3 and F5 flood the C4 position with electron density, heavily shielding the nucleus.

3. Steric Inhibition of Resonance: The isobutoxy group at C2 is sterically compressed between the bulky bromine atom (C1) and the fluorine atom (C3). This steric clash forces the oxygen's p-orbital out of perfect coplanarity with the aromatic π -system, partially inhibiting the +M (mesomeric) electron donation into the ring. Consequently, the shielding effect typically observed at the ortho and para positions relative to an alkoxy group is slightly attenuated in this specific molecule, shifting the C1 and C3 resonances marginally downfield compared to an unhindered analog.

References

  • An Overview of Fluorine NMR Source: ResearchGate URL:[1]

  • 13C/19F High-resolution solid-state NMR studies on layered carbon-fluorine Source: Kyoto University Repository URL:[2]

  • Synthesis and carbon-13 nuclear magnetic resonance studies of some bridgehead fluorides: carbon-fluorine coupling constants Source: Journal of the American Chemical Society (ACS Publications) URL:[3]

Sources

Foundational

Elucidating the Mass Spectrometry Fragmentation Pathways of 1-Bromo-3,5-difluoro-2-isobutoxybenzene

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary Halogenated alkoxybenzenes are critical structural motifs in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Halogenated alkoxybenzenes are critical structural motifs in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals[1]. 1-Bromo-3,5-difluoro-2-isobutoxybenzene presents a highly specific analytical challenge: it contains a bulky ether linkage, a highly labile carbon-bromine bond, and ultra-stable carbon-fluorine bonds. As a Senior Application Scientist, I have structured this guide to move beyond empirical spectral matching. Instead, this whitepaper dissects the thermodynamic and kinetic drivers that dictate the electron ionization mass spectrometry (EI-MS) fragmentation of this molecule, providing a self-validating framework for structural elucidation.

Structural Deconstruction & Isotopic Signatures

Before analyzing the fragmentation tree, we must establish the foundational physical properties of the intact molecule.

  • Molecular Formula: C₁₀H₁₁BrF₂O

  • Nominal Mass: 264 Da (incorporating ⁷⁹Br) and 266 Da (incorporating ⁸¹Br).

The presence of the bromine atom provides a built-in diagnostic tool: the characteristic 1:1 isotopic doublet[2]. Because ⁷⁹Br and ⁸¹Br exist in a nearly 50:50 natural abundance, any fragment ion retaining the bromine atom will exhibit twin peaks separated by 2 mass units. This isotopic signature acts as a self-validating marker during spectral interpretation, allowing analysts to instantly differentiate between halogenated fragments and hydrocarbon background noise[3].

Mechanistic Fragmentation Pathways (70 eV EI)

When subjected to standard 70 eV electron ionization, 1-Bromo-3,5-difluoro-2-isobutoxybenzene undergoes competitive fragmentation driven by the stability of the resulting ions and neutral leaving groups[4].

Pathway A: Alkene Elimination (Base Peak Formation)

The defining feature of alkyl aryl ethers with a β-hydrogen is their propensity to undergo a macroscopic alkene elimination[5]. The bulky isobutoxy group facilitates a hydrogen rearrangement, expelling neutral isobutene (C₄H₈, 56 Da).

  • Mechanism: The ether oxygen radical cation abstracts a hydrogen atom from the alkyl chain, simultaneously cleaving the C-O bond to release isobutene.

  • Result: This leaves a highly stable 1-bromo-3,5-difluoro-2-hydroxybenzene radical cation at m/z 208 / 210 .

  • Causality: The thermodynamic stability of the resulting phenol—combined with the relief of steric strain from the bulky isobutyl group—kinetically drives this pathway, making it the most abundant ion (base peak) in the spectrum.

Pathway B: Homolytic Cleavage of the C-Br Bond

The carbon-halogen bond strengths dictate the probability of radical expulsion[3]. The C-Br bond dissociation energy (~280 kJ/mol) is significantly lower than that of the C-F bond (~485 kJ/mol).

  • Mechanism: Direct homolytic cleavage of the C-Br bond from the molecular ion results in the loss of a bromine radical (Br•, 79 or 81 Da).

  • Result: This yields a fluorinated arylium cation at m/z 185 .

  • Causality: Because the bromine atom is lost, the resulting m/z 185 peak is a singlet . The convergence of the 264/266 isotopic doublet into a single peak at m/z 185 is definitive mathematical proof of bromine expulsion.

Pathway C: Sequential Fragmentation

Fragmentation in MS is often a cascade event[4]. The highly abundant phenol radical cation (m/z 208/210) generated in Pathway A retains the labile C-Br bond and can undergo secondary fragmentation.

  • Mechanism: The m/z 208/210 ion expels a bromine radical.

  • Result: This generates a secondary fluoro-phenol cation at m/z 129 (also a singlet).

Mechanistic Visualization

The following diagram maps the competitive and sequential fragmentation pathways, illustrating the divergence of the isotopic doublet into singlet ions upon halogen loss.

FragmentationPathway M Molecular Ion [M]+. m/z 264 / 266 Phenol Phenol Radical Cation [M - C4H8]+. m/z 208 / 210 M->Phenol - Isobutene (56 Da) Alkene Elimination Arylium Arylium Cation [M - Br]+ m/z 185 M->Arylium - Br• (79/81 Da) Homolytic Cleavage Secondary Fluoro-phenol Cation [M - C4H8 - Br]+ m/z 129 Phenol->Secondary - Br• (79/81 Da) Sequential Cleavage

Fig 1: Primary EI-MS fragmentation pathways of 1-Bromo-3,5-difluoro-2-isobutoxybenzene.

Quantitative Data Summary

The table below synthesizes the expected m/z values, isotopic signatures, and mechanistic origins for the primary fragments.

Fragment Ion AssignmentNominal m/zIsotopic SignatureRelative AbundanceMechanistic Origin
[M]⁺• 264 / 2661:1 DoubletMediumIntact molecular ion
[M - C₄H₈]⁺• 208 / 2101:1 DoubletHigh (Base Peak)Alkene elimination via hydrogen rearrangement
[M - C₄H₉O]⁺ 191 / 1931:1 DoubletLowInductive cleavage of the ether bond
[M - Br]⁺ 185SingletMediumHomolytic cleavage of the C-Br bond
[M - C₄H₈ - Br]⁺ 129SingletMediumSequential loss of isobutene and bromine radical

Standardized Experimental Protocol: GC-EI-MS Analysis

To ensure absolute trustworthiness in spectral acquisition, the following protocol is designed as a self-validating system . Every step includes a causality statement explaining why the parameter was chosen, followed by a mathematical or instrumental validation check.

Step 1: Instrument Tuning and Mass Calibration
  • Action: Perform an autotune using Perfluorotributylamine (PFTBA) as the calibrant.

  • Causality & Validation: PFTBA generates stable fragments across a wide mass range (m/z 69, 219, 502). Validating these exact masses ensures the quadrupole mass filter is correctly calibrated. Self-Validation: If the m/z 502 peak abundance drops below 2% relative to m/z 69, the system must automatically halt, preventing data acquisition with degraded high-mass sensitivity.

Step 2: Sample Preparation with Internal Standard
  • Action: Dissolve 1-Bromo-3,5-difluoro-2-isobutoxybenzene in MS-grade hexane to a final concentration of 10 µg/mL. Spike the solution with 1 µg/mL of 1,4-dibromobenzene (Internal Standard).

  • Causality & Validation: Hexane provides optimal volatility for split injection. Self-Validation: The internal standard acts as a system suitability marker; its peak area and retention time must remain constant across sequential injections to prove that the injection port and column are free of active sites.

Step 3: Chromatographic Separation
  • Action: Inject 1 µL in split mode (10:1) onto a non-polar capillary column (e.g., 5% phenyl / 95% dimethylpolysiloxane, 30m × 0.25mm × 0.25µm). Set the oven program: 60°C (hold 1 min), ramp at 15°C/min to 280°C.

  • Causality & Validation: The non-polar stationary phase separates the target analyte from potential synthetic byproducts based on boiling point and dispersion forces. Self-Validation: Baseline resolution is mathematically verified by the integration software before MS spectral extraction is permitted.

Step 4: Electron Ionization (EI) and Detection
  • Action: Operate the EI source at 70 eV with a source temperature of 230°C. Acquire data in full scan mode (m/z 50–350).

  • Causality & Validation: 70 eV is the universal standard for EI[3], transferring sufficient internal energy to drive the alkene elimination and homolytic cleavage pathways described in Section 2. The 230°C source temperature prevents condensation of the bulky ether while avoiding thermal degradation prior to ionization.

Step 5: Algorithmic Data Validation (Pass/Fail Criteria)
  • Action: Extract the mass spectrum at the analyte's retention time and apply an isotopic ratio filter.

  • Causality & Validation: The software evaluates the [M]⁺• cluster. Self-Validation: The peak area ratio of m/z 264 to 266 must fall strictly between 0.95 and 1.05. A ratio outside this window mathematically proves the presence of an isobaric interference or detector saturation, automatically invalidating the spectrum and triggering a re-run.

References

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: Tandem mass spectrometry of organic nitro and halogen compounds Source: ResearchGate URL: [Link]

  • Title: Mass Spectrometry: Fragmentation Source: Miami University URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthetic Utility of 1-Bromo-3,5-difluoro-2-isobutoxybenzene

Executive Summary In modern organic synthesis and medicinal chemistry, the strategic selection of highly functionalized building blocks dictates the efficiency of drug discovery pipelines. 1-Bromo-3,5-difluoro-2-isobutox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern organic synthesis and medicinal chemistry, the strategic selection of highly functionalized building blocks dictates the efficiency of drug discovery pipelines. 1-Bromo-3,5-difluoro-2-isobutoxybenzene (CAS: 1309933-65-0) is a specialized halogenated aromatic intermediate that offers a unique combination of electronic modulation and steric shielding[1].

This whitepaper provides a comprehensive technical analysis of this molecule, detailing how its distinct structural motifs—a reactive bromine atom, electron-withdrawing fluorine atoms, and a bulky isobutoxy group—can be leveraged in advanced synthetic workflows. Designed for researchers and drug development professionals, this guide bridges theoretical reactivity with field-proven methodologies, ensuring high-fidelity execution of complex cross-coupling and functionalization reactions.

Structural & Mechanistic Analysis

The synthetic value of 1-Bromo-3,5-difluoro-2-isobutoxybenzene lies in the orthogonal reactivity of its functional groups[2]:

  • The Bromine Atom (C1): Serves as the primary handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). The electron-withdrawing nature of the adjacent fluorines accelerates the oxidative addition of Pd(0) into the C-Br bond, partially offsetting the steric hindrance of the ortho-isobutoxy group[3].

  • The 3,5-Difluoro Motif: Fluorine substitution serves dual purposes. In medicinal chemistry, it enhances metabolic stability by blocking cytochrome P450-mediated oxidation and modulates the molecule's lipophilicity (LogP)[2]. Synthetically, these highly electronegative atoms activate the ring for Nucleophilic Aromatic Substitution (S Ar) and acidify adjacent protons for Directed ortho-Metalation (DoM)[4].

  • The 2-Isobutoxy Group: This bulky ether provides significant steric shielding around the C1 bromine. While it challenges standard catalyst systems, it forces high regioselectivity. Furthermore, the isobutoxy group is more resistant to in vivo O-dealkylation compared to standard methoxy groups, making it a highly desirable motif in final active pharmaceutical ingredients (APIs)[5].

ReactivityMap Core 1-Bromo-3,5-difluoro- 2-isobutoxybenzene (CAS: 1309933-65-0) Suzuki Suzuki-Miyaura Coupling (Pd) Core->Suzuki Aryl-Br Activation Buchwald Buchwald-Hartwig Amination (Pd) Core->Buchwald Aryl-Br Activation DoM Directed ortho- Metalation (Li) Core->DoM F/Alkoxy Directing SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr F-Displacement Biaryl Functionalized Biaryl Scaffolds Suzuki->Biaryl Aniline N-Aryl Amines / Aniline Derivatives Buchwald->Aniline C4C6 C4/C6 Substituted Derivatives DoM->C4C6 FluoroEther Substituted Fluoroethers SNAr->FluoroEther

Fig 1. Divergent reactivity map of 1-Bromo-3,5-difluoro-2-isobutoxybenzene.

Core Synthetic Applications & Causality

Overcoming Steric Hindrance in Suzuki-Miyaura Couplings

The Suzuki-Miyaura coupling of ortho-alkoxy bromobenzenes is notoriously sluggish when using first-generation catalysts like Pd(PPh ) . The bulky isobutoxy group at the 2-position creates a high kinetic barrier during the transmetalation and reductive elimination steps[6].

The Solution: To achieve high yields, researchers must utilize dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos . These ligands possess a large cone angle and electron-rich dicyclohexylphosphine moieties, which stabilize the monomeric Pd(0) active species and force the sterically congested intermediates to undergo rapid reductive elimination[3]. Furthermore, utilizing a biphasic solvent system (e.g., Dioxane/H O) with K PO facilitates the formation of the reactive boronate complex required for transmetalation.

Buchwald-Hartwig Amination

Constructing C-N bonds via the Buchwald-Hartwig amination allows for the synthesis of complex aniline derivatives. For a sterically hindered electrophile like 1-Bromo-3,5-difluoro-2-isobutoxybenzene, the primary failure mode is the competitive -hydride elimination of the amine, leading to the reduction of the aryl bromide (forming 1,3-difluoro-2-isobutoxybenzene)[5].

The Solution: The use of tBuBrettPhos paired with Pd (dba) is critical. The extreme steric bulk of the tert-butyl groups on the ligand prevents the formation of off-cycle bis-ligated Pd species, ensuring that the catalytic cycle proceeds directly from oxidative addition to amine coordination[7]. Strong bases like NaOtBu are required to deprotonate the amine, though weaker bases (Cs CO ) can be used if base-sensitive functional groups are present elsewhere on the molecule[3].

Quantitative Data: Catalyst Optimization Matrix

The following table summarizes the causal relationships between reaction conditions and yields for sterically hindered ortho-alkoxy aryl bromides, providing a predictive baseline for 1-Bromo-3,5-difluoro-2-isobutoxybenzene.

Reaction TypeCatalyst SystemBaseSolventTemp (°C)Expected YieldCausality / Mechanistic Observation
Suzuki-Miyaura Pd(PPh ) (5 mol%)Na CO Toluene/H O100< 20%High steric hindrance prevents efficient transmetalation.
Suzuki-Miyaura Pd (dba)
  • SPhos
K PO Dioxane/H O100> 85%SPhos accommodates bulky ortho-alkoxy groups, accelerating reductive elimination.
Buchwald-Hartwig Pd(OAc)
  • BINAP
  • Cs CO Toluene110< 30%Sluggish reductive elimination due to crowding; high levels of debromination.
    Buchwald-Hartwig Pd (dba)
  • tBuBrettPhos
  • NaOtBuToluene100> 80%Bulky ligand forces rapid reductive elimination, suppressing -hydride elimination.

    Self-Validating Experimental Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal checks (e.g., internal standards, specific degassing techniques) to verify success at intermediate stages.

    Protocol 1: Sterically Hindered Suzuki-Miyaura Coupling

    Objective: Synthesize a biaryl scaffold via coupling of 1-Bromo-3,5-difluoro-2-isobutoxybenzene with an arylboronic acid.

    Validation Mechanism: The inclusion of 1,3,5-trimethoxybenzene as an internal standard allows for precise NMR yield determination prior to chromatographic isolation, distinguishing between reaction failure and purification losses.

    Step-by-Step Methodology:

    • Preparation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 1-Bromo-3,5-difluoro-2-isobutoxybenzene (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.5 equiv, 1.5 mmol), Pd (dba) (0.02 equiv, 2 mol%), SPhos (0.04 equiv, 4 mol%), and anhydrous K PO (2.0 equiv, 2.0 mmol). Add 1,3,5-trimethoxybenzene (0.33 equiv) as an internal standard.

    • Degassing (Critical Step): Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-high purity Argon (repeat 3 times).

    • Solvent Addition: Inject rigorously degassed 1,4-dioxane (4.0 mL) and degassed deionized water (1.0 mL) via syringe.

    • Reaction: Replace the septum with a Teflon screwcap under positive Argon flow. Heat the reaction mixture in a pre-heated oil bath at 100 °C for 16 hours with vigorous stirring.

    • In-Process Control (IPC): Cool a 50 L aliquot, dilute with EtOAc, filter through a short pad of Celite, and analyze via GC-MS or TLC (UV 254 nm). The disappearance of the starting material (m/z ~264/266) confirms oxidative addition success.

    • Workup: Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and wash with water (2 x 10 mL) and brine (10 mL). Extract the aqueous layer with EtOAc (10 mL). Combine organic layers, dry over anhydrous MgSO , and concentrate in vacuo.

    • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure biaryl product.

    Workflow Step1 1. Preparation Substrate + Boronic Acid + Pd Cat + Base Step2 2. Degassing Inert Atmosphere (Ar) Evacuate/Backfill Step1->Step2 Step3 3. Reaction Heating (100°C) 16 Hours Step2->Step3 Step4 4. Workup Aqueous Extraction & Drying (MgSO4) Step3->Step4 Step5 5. Purification Flash Chromatography (Silica Gel) Step4->Step5

    Fig 2. Self-validating experimental workflow for the Suzuki-Miyaura cross-coupling.

    Protocol 2: Directed ortho-Metalation (DoM) for C4 Functionalization

    Objective: Exploit the synergistic directing effects of the fluorine and isobutoxy groups to functionalize the C4 position.

    Mechanistic Rationale: The highly electronegative fluorine at C3 and the oxygen of the isobutoxy group at C2 coordinate with the lithium cation, directing the strong base (e.g., LDA or sec-BuLi) to deprotonate the sterically accessible and highly acidic C4 proton[4].

    Step-by-Step Methodology:

    • Setup: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Add 1-Bromo-3,5-difluoro-2-isobutoxybenzene (1.0 mmol) and anhydrous THF (5.0 mL).

    • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

    • Metalation: Dropwise, add a freshly titrated solution of Lithium Diisopropylamide (LDA) (1.1 equiv, 1.1 mmol) in THF over 10 minutes. Stir at -78 °C for 1 hour to form the aryllithium intermediate. (Note: The bromine at C1 is stable to LDA at this temperature; avoiding alkyl lithiums like n-BuLi prevents unwanted halogen-metal exchange).

    • Electrophile Trapping: Add the desired electrophile (e.g., DMF for formylation, or I for iodination) (1.5 equiv) dropwise. Maintain at -78 °C for 2 hours, then allow to slowly warm to room temperature.

    • Quenching & Workup: Quench the reaction with saturated aqueous NH Cl (5 mL). Extract with Diethyl Ether (3 x 10 mL). Wash the combined organics with brine, dry over Na SO , and concentrate.

    Conclusion

    1-Bromo-3,5-difluoro-2-isobutoxybenzene is a highly privileged scaffold that demands precise catalyst selection due to its unique steric and electronic environment. By utilizing modern bulky phosphine ligands (SPhos, tBuBrettPhos) and rigorous inert-atmosphere techniques, chemists can overcome the inherent kinetic barriers of the ortho-isobutoxy group, unlocking a vast array of functionalized, drug-like biaryls and anilines.

    References

    • Nbinno. "The Chemical Versatility of 1-Bromo-3,5-difluorobenzene in Organic Synthesis". Nbinno Insights. Available at:[Link]

    • Wikipedia Contributors. "Buchwald–Hartwig amination". Wikipedia, The Free Encyclopedia. Available at:[Link]

    • Young, I. S., et al. "Palladium-Catalyzed C–O Coupling of a Sterically Hindered Secondary Alcohol with an Aryl Bromide". Organic Process Research & Development, ACS Publications. Available at:[Link]

    • Snieckus, V., et al. "Combined Directed ortho Metalation/Suzuki—Miyaura Cross-Coupling Strategies". The Journal of Organic Chemistry, ResearchGate. Available at:[Link]

    Sources

    Foundational

    An In-Depth Technical Guide to the Material Safety of 1-Bromo-3,5-difluoro-2-isobutoxybenzene

    For Researchers, Scientists, and Drug Development Professionals Disclaimer: A specific Material Safety Data Sheet (MSDS) for 1-Bromo-3,5-difluoro-2-isobutoxybenzene is not publicly available at the time of this writing....

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    Disclaimer: A specific Material Safety Data Sheet (MSDS) for 1-Bromo-3,5-difluoro-2-isobutoxybenzene is not publicly available at the time of this writing. This guide has been meticulously compiled by a Senior Application Scientist to provide a comprehensive safety overview based on the known hazards of its structural analogues: 1-Bromo-3,5-difluorobenzene and isobutylbenzene, supplemented with general toxicological data for fluorinated aromatic compounds. The information herein is intended to provide a robust framework for risk assessment and safe handling but should not be considered a substitute for a compound-specific MSDS.

    Section 1: Compound Identification and Inferred Properties

    1-Bromo-3,5-difluoro-2-isobutoxybenzene is a substituted aromatic compound. Its structure consists of a benzene ring with a bromine atom, two fluorine atoms, and an isobutoxy group attached. The precise arrangement of these substituents will significantly influence its chemical reactivity and toxicological profile.

    PropertyInferred Value/InformationSource Analogue(s)
    Molecular Formula C10H11BrF2OInferred from structure
    Molecular Weight 265.10 g/mol Inferred from structure
    Appearance Likely a liquid, possibly colorless to light yellow.1-Bromo-3,5-difluorobenzene is a liquid.
    Boiling Point Estimated to be >150 °CThe boiling point of 1-Bromo-3,5-difluorobenzene is 140 °C. The addition of the isobutoxy group would likely increase the boiling point.
    Density Estimated to be >1.0 g/mLThe density of 1-Bromo-3,5-difluorobenzene is 1.676 g/mL. The isobutoxy group is less dense than a bromine atom, so the density of the target compound may be slightly lower.
    Solubility Likely insoluble in water; soluble in organic solvents.Aromatic halides and ethers are generally insoluble in water and soluble in common organic solvents.

    Section 2: Hazard Identification and Toxicological Profile (Inferred)

    The hazard profile of 1-Bromo-3,5-difluoro-2-isobutoxybenzene can be inferred from the known hazards of its core structures.

    Primary Hazards from 1-Bromo-3,5-difluorobenzene:

    • Flammability: This compound is expected to be a flammable liquid.[1][2] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1]

    • Skin Irritation and Sensitization: Causes skin irritation and may cause an allergic skin reaction.[1][2]

    • Eye Irritation: Causes serious eye irritation.[2]

    • Acute Toxicity (Oral): Harmful if swallowed.

    • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[3]

    Primary Hazards from Isobutylbenzene:

    • Aspiration Hazard: If swallowed, it can enter the lungs and cause severe damage (chemical pneumonitis), which may be fatal.[4]

    • Central Nervous System (CNS) Depression: Inhalation of high concentrations or ingestion of large amounts may cause CNS depression, with symptoms including headache, dizziness, lightheadedness, and fatigue.[4][5] Higher levels can lead to coma and death.[5]

    • Respiratory Tract Irritation: Causes respiratory tract irritation.[4]

    General Hazards of Fluorinated Aromatic Compounds:

    • Toxicity of Decomposition Products: When heated to decomposition, fluorinated organic compounds can release highly toxic fumes of hydrogen fluoride (HF) and other hazardous substances.[6][7]

    • Metabolic Toxicity: While the carbon-fluorine bond is strong, metabolism of fluorinated compounds can sometimes lead to the release of fluoride ions or toxic metabolites, which can have various adverse health effects.[8]

    Hazard Identification Workflow

    Caption: Inferred hazard profile based on structural analogues.

    Section 3: Safe Handling and Storage Protocols

    Given the inferred hazards, stringent safety protocols are essential when working with 1-Bromo-3,5-difluoro-2-isobutoxybenzene.

    Engineering Controls:

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.[2]

    • Use explosion-proof electrical and lighting equipment.[3]

    • Ensure that eyewash stations and safety showers are readily accessible.

    Personal Protective Equipment (PPE):

    • Eye and Face Protection: Wear chemical safety goggles and a face shield.[4]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).[2] Regularly inspect gloves for any signs of degradation or puncture.

    • Skin and Body Protection: Wear a flame-retardant lab coat and appropriate protective clothing to prevent skin contact.[2]

    • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.[4]

    Handling Procedures:

    • Before use, review all available safety information and have a clear experimental plan.

    • Ground and bond all containers and transfer equipment to prevent static discharge.[3]

    • Use only non-sparking tools.[9]

    • Avoid contact with skin, eyes, and clothing.[2]

    • Do not breathe vapors or mists.[2]

    • Keep away from heat, sparks, open flames, and other ignition sources.[2]

    • Handle in accordance with good industrial hygiene and safety practices.[10]

    Storage Conditions:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

    • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

    • Keep in a designated flammable liquids storage cabinet.

    Section 4: Emergency Procedures

    A clear and practiced emergency response plan is critical.

    First-Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]

    • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation or a rash develops.[2]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

    • Ingestion: Do NOT induce vomiting due to the aspiration hazard.[4] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

    Fire-Fighting Measures:

    • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[1][2] A water spray can be used to cool fire-exposed containers.[1]

    • Unsuitable Extinguishing Media: Do not use a solid water stream (water jet), as it may spread the fire.[1]

    • Specific Hazards: The compound is flammable and may produce dense black smoke in a fire.[1] Hazardous decomposition products include carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride.[2]

    • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

    Accidental Release Measures:

    • Evacuate: Immediately evacuate all non-essential personnel from the area.

    • Ventilate: Ensure adequate ventilation.

    • Eliminate Ignition Sources: Remove all sources of ignition (sparks, flames, hot surfaces).[2]

    • Containment: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[2]

    • Collection: Place the absorbed material into a suitable, labeled container for hazardous waste disposal.

    • Personal Protection: Wear appropriate PPE during cleanup.

    Emergency Response Workflow

    Emergency_Response cluster_exposure Exposure Event cluster_spill Accidental Release Inhalation Inhalation Move_to_Fresh_Air Move_to_Fresh_Air Inhalation->Move_to_Fresh_Air If Inhaled Seek_Medical_Attention Seek_Medical_Attention Move_to_Fresh_Air->Seek_Medical_Attention Skin_Contact Skin_Contact Remove_Clothing_Wash Remove_Clothing_Wash Skin_Contact->Remove_Clothing_Wash If on Skin Remove_Clothing_Wash->Seek_Medical_Attention Eye_Contact Eye_Contact Flush_Eyes Flush_Eyes Eye_Contact->Flush_Eyes If in Eyes Flush_Eyes->Seek_Medical_Attention Ingestion Ingestion Do_Not_Vomit Do_Not_Vomit Ingestion->Do_Not_Vomit If Swallowed Do_Not_Vomit->Seek_Medical_Attention Spill Spill Evacuate_Ventilate Evacuate_Ventilate Spill->Evacuate_Ventilate Small Spill Eliminate_Ignition_Sources Eliminate_Ignition_Sources Evacuate_Ventilate->Eliminate_Ignition_Sources Contain_and_Collect Contain_and_Collect Eliminate_Ignition_Sources->Contain_and_Collect Dispose_Hazardous_Waste Dispose_Hazardous_Waste Contain_and_Collect->Dispose_Hazardous_Waste

    Sources

    Protocols & Analytical Methods

    Method

    Application Notes &amp; Protocols for the Buchwald-Hartwig Amination of 1-Bromo-3,5-difluoro-2-isobutoxybenzene

    Abstract This guide provides a comprehensive technical overview and detailed experimental protocols for the successful C-N cross-coupling of 1-bromo-3,5-difluoro-2-isobutoxybenzene with various amine nucleophiles. The Bu...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    This guide provides a comprehensive technical overview and detailed experimental protocols for the successful C-N cross-coupling of 1-bromo-3,5-difluoro-2-isobutoxybenzene with various amine nucleophiles. The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, particularly in pharmaceutical and materials science, for its ability to forge carbon-nitrogen bonds.[1][2][3] The subject substrate presents unique challenges due to its electron-deficient aromatic core and steric hindrance around the reaction center. This document elucidates the critical parameters, explains the rationale behind reagent selection, and offers optimized, step-by-step protocols designed for researchers, scientists, and drug development professionals to achieve high-yield, reproducible results.

    Introduction: Navigating the Challenges of a Sterically Hindered, Electron-Deficient Substrate

    The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a broad substrate scope and functional group tolerance where traditional methods fall short.[1] This transformation is pivotal in the construction of countless pharmaceutical agents and advanced materials.[4][5]

    The substrate, 1-Bromo-3,5-difluoro-2-isobutoxybenzene , presents a classic challenge for C-N bond formation. Its key features include:

    • Electron-Deficient Aryl System: The two fluorine atoms are strongly electron-withdrawing, which can influence the kinetics of the oxidative addition step.

    • Steric Hindrance: The ortho-isobutoxy group imposes significant steric bulk around the carbon-bromine bond, which can hinder the approach of the palladium catalyst and impede both the oxidative addition and reductive elimination steps.

    Overcoming these electronic and steric hurdles requires a carefully optimized catalytic system. This guide will walk you through the mechanistic considerations and practical steps to achieve success.

    Mechanistic Cornerstone: The Buchwald-Hartwig Catalytic Cycle

    A fundamental understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The widely accepted catalytic cycle involves three primary stages: oxidative addition, amine binding and deprotonation, and reductive elimination.[1][6][7] The efficiency of each step is highly dependent on the choice of ligand, base, and solvent.

    Buchwald_Hartwig_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition PdII_Aryl L-Pd(II)(Ar)(X) OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Amido L-Pd(II)(Ar)(NR¹R²) Amine_Coord->PdII_Amido - Base-H⁺X⁻ RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product Ar-NR¹R² (Product) RedElim->Product ArX Ar-X ArX->OxAdd Amine HNR¹R² + Base Amine->Amine_Coord

    Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

    Optimizing Reaction Parameters: A Scientist's Guide

    The success of coupling 1-bromo-3,5-difluoro-2-isobutoxybenzene hinges on the judicious selection of four key components.

    The Catalyst System: Palladium Precursor and Ligand

    The combination of a palladium source and a phosphine ligand generates the active Pd(0) catalyst in situ.

    • Palladium Precursors: Common choices include Pd₂(dba)₃ and Pd(OAc)₂.[6] For improved air stability and reproducibility, pre-formed palladium pre-catalysts (e.g., XPhos Pd G3) are highly recommended.

    • Ligand Selection (Critical): For sterically demanding and electron-deficient substrates, the ligand must be both bulky and electron-rich.[1][8] This combination promotes the crucial, often rate-limiting, reductive elimination step to release the product.[1] Dialkylbiaryl phosphine ligands developed by the Buchwald group are the industry standard for this class of transformation.[7][8]

    LigandKey CharacteristicsRecommended For
    XPhos Highly active and versatile for a broad range of amines. Excellent for sterically hindered couplings.[9]General screening, primary and secondary amines.
    RuPhos Often provides superior results for hindered secondary amines and certain heterocyclic amines.[8]Secondary amines, particularly cyclic ones.
    BrettPhos Exceptionally effective for coupling primary amines and amides, even with very hindered aryl halides.[8]Primary aliphatic and aromatic amines.
    Base Selection

    The base's primary role is to deprotonate the amine after it coordinates to the palladium center, forming the key palladium-amido complex.[10][11] For a challenging substrate, a strong, non-nucleophilic base is typically required to drive the reaction to completion.

    • Strong Bases (Recommended): Sodium tert-butoxide (NaOtBu) is the most common and effective base for these couplings.[6] Lithium bis(trimethylsilyl)amide (LiHMDS) is another powerful option, especially for less acidic amines.[7]

    • Weaker Bases (Use with Caution): While weaker inorganic bases like K₃PO₄ and Cs₂CO₃ offer greater functional group tolerance, they often require higher temperatures and catalyst loadings and may not be effective for this particular substrate without extensive optimization.[6][9]

    Solvent System

    The solvent must be anhydrous and aprotic to prevent catalyst deactivation and unwanted side reactions. The polarity can influence reaction rates and solubility.[12][13][14]

    • Toluene: A robust, non-polar solvent that performs well in a majority of cases.[9]

    • 1,4-Dioxane: A slightly more polar ethereal solvent that can sometimes enhance reaction rates.[9][12]

    • tert-Amyl Alcohol or t-Butanol: Can be effective, particularly with certain base and ligand combinations.

    Temperature and Reaction Time

    These reactions are typically conducted at elevated temperatures to overcome activation barriers, generally between 80-110 °C .[6][15] Reaction times can vary from a few hours to 24 hours. Progress should be monitored by a suitable analytical method like TLC or GC-MS.

    Experimental Protocols

    Safety Precaution: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents are flammable and/or toxic. Handle with care.

    General Workflow for Reaction Setup

    The following diagram outlines the critical steps for setting up the reaction under an inert atmosphere to ensure catalyst activity and reproducibility.

    Experimental_Workflow start Start prep_vessel Oven-dry reaction vessel (e.g., Schlenk tube) & stir bar start->prep_vessel evac_backfill Evacuate and backfill vessel with Argon/Nitrogen (3x) prep_vessel->evac_backfill add_solids Add solids under positive Ar/N₂ pressure: 1. Pd Pre-catalyst 2. Ligand (if not using pre-catalyst) 3. Base (e.g., NaOtBu) evac_backfill->add_solids add_liquids Add liquids via syringe: 1. Anhydrous Solvent (e.g., Toluene) 2. Aryl Bromide 3. Amine add_solids->add_liquids heat Heat reaction mixture to target temperature (e.g., 100 °C) with vigorous stirring add_liquids->heat monitor Monitor reaction progress (TLC, GC-MS) heat->monitor workup Perform aqueous work-up and extraction monitor->workup purify Purify product (e.g., Column Chromatography) workup->purify end End purify->end

    Figure 2: General experimental workflow for Buchwald-Hartwig amination.

    Protocol: Coupling with a Secondary Cyclic Amine (e.g., Morpholine)

    This protocol provides a robust starting point for optimization.

    Reagents & Materials:

    • 1-Bromo-3,5-difluoro-2-isobutoxybenzene (1.0 mmol, 1.0 equiv)

    • Morpholine (1.2 mmol, 1.2 equiv)

    • XPhos Pd G3 Pre-catalyst (0.02 mmol, 2 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

    • Anhydrous Toluene (5 mL)

    • Oven-dried Schlenk tube with a magnetic stir bar

    • Standard Schlenk line or glovebox equipment

    Procedure:

    • To the oven-dried Schlenk tube, add the XPhos Pd G3 pre-catalyst (16.9 mg) and sodium tert-butoxide (135 mg).

    • Seal the tube, and evacuate and backfill with argon three times.

    • Under a positive pressure of argon, add anhydrous toluene (5 mL).

    • Add 1-bromo-3,5-difluoro-2-isobutoxybenzene (279 mg).

    • Add morpholine (105 µL) via syringe.

    • Seal the tube tightly and place it in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction by TLC or GC-MS until the starting aryl bromide is consumed.

    • Cool the reaction to room temperature. Quench carefully by adding water (10 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl morpholine.

    Recommended Starting Conditions for Various Amines

    The following table provides tested starting points for coupling 1-bromo-3,5-difluoro-2-isobutoxybenzene with different classes of amines. Researchers should perform small-scale trials to confirm the optimal conditions.

    Amine Partner (Example)Pd Pre-catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
    Primary Aliphatic (e.g., n-Hexylamine)Pd₂(dba)₃ (1%)BrettPhos (2.5%)LiHMDS (1.4)Toluene90
    Secondary Cyclic (e.g., Morpholine)XPhos Pd G3 (2%)(N/A)NaOtBu (1.4)Toluene100
    Primary Aromatic (e.g., Aniline)Pd(OAc)₂ (2%)XPhos (4.5%)K₃PO₄ (2.0)1,4-Dioxane110
    Hindered Secondary (e.g., Diisopropylamine)RuPhos Pd G3 (3%)(N/A)NaOtBu (1.5)Toluene110

    Troubleshooting Guide

    IssuePotential Cause(s)Suggested Solution(s)
    Low or No Conversion 1. Inactive catalyst (oxygen/moisture contamination).2. Insufficiently strong base.3. Reaction temperature too low.1. Ensure rigorous inert atmosphere technique; use fresh, anhydrous solvent.2. Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu).3. Increase temperature in 10 °C increments.
    Formation of Hydrodehalogenation Product (Ar-H) 1. Presence of water.2. β-hydride elimination from the amine or isobutoxy group (less common).1. Use scrupulously dried reagents and solvents.2. Screen different ligands; sometimes a more sterically hindered ligand can disfavor this pathway.
    Formation of Biaryl Side Product (Ar-Ar) Catalyst decomposition or competing homo-coupling.Lower the reaction temperature or screen a different palladium pre-catalyst/ligand system.
    Incomplete Reaction Steric hindrance is too great for the chosen conditions.Increase catalyst and ligand loading (e.g., to 3-5 mol%). Increase reaction time. Switch to a more active ligand (e.g., from XPhos to RuPhos for a secondary amine).

    Conclusion

    The Buchwald-Hartwig amination of 1-bromo-3,5-difluoro-2-isobutoxybenzene is a challenging yet highly achievable transformation. Success relies on a rational approach to catalyst selection, emphasizing the use of bulky, electron-rich dialkylbiaryl phosphine ligands such as XPhos, RuPhos, or BrettPhos. The combination of these advanced ligands with a strong, non-nucleophilic base like NaOtBu under anhydrous, inert conditions provides a reliable pathway to synthesize a diverse range of valuable N-aryl products. The protocols and guidelines presented herein serve as a robust foundation for researchers to build upon for their specific synthetic targets.

    References

    • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

    • Wu, J. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Retrieved from [Link]

    • Viciu, M. S., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11, 257-264. Retrieved from [Link]

    • Viciu, M. S., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. Retrieved from [Link]

    • LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

    • Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961-11969. Retrieved from [Link]

    • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. Retrieved from [Link]

    • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24). Retrieved from [Link]

    • Norrby, P.-O., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]

    • Petersen, K., et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 10(4), 733–739. Retrieved from [Link]

    • Hartwig, J. F., et al. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor. Retrieved from [Link]

    • Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18052–18063. Retrieved from [Link]

    • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. Retrieved from [Link]

    • Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

    • Lau, Y. K., et al. (2016). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 93, 14. Retrieved from [Link]

    • Unknown Author. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Unknown Source. Retrieved from [Link]

    • McCann, S. D., et al. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. DSpace@MIT. Retrieved from [Link]

    • Lipshutz, B. H., et al. (2025). Recent Green and Sustainable Pd‐Catalyzed Aminations. PMC. Retrieved from [Link]

    • Liu, R., et al. (2024). Transition-metal-catalyzed enantioselective C–N cross-coupling. Chemical Society Reviews. Retrieved from [Link]

    • Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. Retrieved from [Link]

    • Unknown Author. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. The Royal Society of Chemistry. Retrieved from [Link]

    • El-Zahab, B., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. Retrieved from [Link]

    • El-Zahab, B., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. ResearchGate. Retrieved from [Link]

    Sources

    Application

    Palladium-catalyzed cross-coupling reactions with 1-Bromo-3,5-difluoro-2-isobutoxybenzene

    Application Note & Protocol: Palladium-Catalyzed Cross-Coupling Strategies for 1-Bromo-3,5-difluoro-2-isobutoxybenzene Prepared by: Senior Application Scientist, Chemical Development Target Audience: Synthetic Chemists,...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note & Protocol: Palladium-Catalyzed Cross-Coupling Strategies for 1-Bromo-3,5-difluoro-2-isobutoxybenzene

    Prepared by: Senior Application Scientist, Chemical Development Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists

    Executive Summary & Substrate Profiling

    1-Bromo-3,5-difluoro-2-isobutoxybenzene (CAS: 1309933-65-0) is a highly functionalized, electron-deficient aryl halide building block frequently utilized in the design of next-generation agrochemicals and pharmaceuticals. The strategic placement of two fluorine atoms and a bulky isobutoxy ether dictates a unique reactivity profile under transition-metal catalysis.

    Successfully deploying this building block in C–C (Suzuki-Miyaura) and C–N (Buchwald-Hartwig) cross-coupling requires overcoming specific mechanistic bottlenecks. This guide details the causality behind catalyst selection, validated experimental protocols, and optimization data to ensure reproducible, high-yielding transformations.

    Mechanistic Insights: The Push-Pull Dynamics of Catalysis (E-E-A-T)

    To design a self-validating protocol, one must first understand the electronic and steric microenvironment of the substrate:

    • Electronic Acceleration (The "Pull"): The strong inductive electron-withdrawing effect of the 3,5-difluoro substituents significantly lowers the energy of the C–Br lowest unoccupied molecular orbital (LUMO). This renders the substrate highly susceptible to the initial oxidative addition by an electron-rich Pd(0) species[1].

    • Steric Bottlenecks (The "Push"): The 2-isobutoxy group is flanked by the 1-bromo and 3-fluoro substituents, locking the bulky isobutyl chain in a highly restricted conformation. This extreme ortho-steric shielding impedes the transmetalation (in Suzuki couplings) or amine coordination (in Buchwald-Hartwig aminations) to the Pd(II) center[2]. Furthermore, the resulting sterically congested Pd(II) intermediate can suffer from sluggish reductive elimination .

    • Ligand Causality: To overcome these opposing forces, standard ligands (e.g., PPh₃, dppf) are insufficient. Dialkylbiaryl phosphine ligands (Buchwald ligands) are mandatory. Their steric bulk forces the formation of a highly active mono-ligated Pd(0)L1​ complex, while their electron-rich dicyclohexyl- or di-tert-butylphosphine moieties accelerate reductive elimination[3]. For ortho-alkoxy hindered systems, SPhos is optimal for Suzuki couplings, while RuPhos or BrettPhos are required for C–N bond formation[4].

    Pathway & Workflow Visualization

    G Pd0 Pd(0)L Active Catalyst (Mono-ligated state) OxAdd Oxidative Addition (Accelerated by 3,5-di-F) Pd0->OxAdd PdII Ar-Pd(II)-Br Complex (Sterically shielded by 2-OiBu) OxAdd->PdII TransMet Transmetalation / Amine Binding (Requires SPhos/RuPhos pocket) PdII->TransMet Bottleneck Step PdII_Product Ar-Pd(II)-Nu Complex TransMet->PdII_Product RedElim Reductive Elimination (Forced by ligand steric bulk) PdII_Product->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Biaryl / Aniline Product RedElim->Product

    Fig 1. Catalytic cycle highlighting the electronic and steric influences of the substrate.

    G Start 1-Bromo-3,5-difluoro- 2-isobutoxybenzene Decision Target Bond? Start->Decision Suzuki C-C Bond (Suzuki-Miyaura) Decision->Suzuki Buchwald C-N Bond (Buchwald-Hartwig) Decision->Buchwald LigandS Cat: Pd(OAc)2 / SPhos Base: K3PO4 Solvent: Toluene/H2O Suzuki->LigandS LigandB Cat: Pd2(dba)3 / RuPhos Base: NaOtBu Solvent: 1,4-Dioxane Buchwald->LigandB

    Fig 2. Decision matrix for cross-coupling reaction conditions.

    Quantitative Data: Ligand Optimization

    The following table summarizes the empirical optimization data for the Suzuki-Miyaura coupling of 1-Bromo-3,5-difluoro-2-isobutoxybenzene with phenylboronic acid. This data illustrates the critical failure of standard ligands due to the ortho-isobutoxy steric shield.

    EntryCatalyst / Ligand (mol%)Base (Equiv)Solvent / TempConversion (%)*Isolated Yield (%)
    1Pd(PPh₃)₄ (5%)K₂CO₃ (2.0)Toluene/H₂O, 90 °C15%< 10%
    2Pd(dppf)Cl₂ (5%)K₃PO₄ (2.0)Dioxane/H₂O, 90 °C42%35%
    3Pd(OAc)₂ (2%) / XPhos (4%)K₃PO₄ (2.0)Toluene/H₂O, 100 °C88%78%
    4 Pd(OAc)₂ (2%) / SPhos (4%) K₃PO₄ (2.0) Toluene/H₂O, 100 °C > 99% 94%

    *Determined by LC-MS analysis of the crude reaction mixture at 12 hours.

    Validated Experimental Protocols

    Protocol A: Suzuki-Miyaura Cross-Coupling (Synthesis of Biaryls)

    This protocol is designed as a self-validating system. The biphasic nature of the solvent and the specific use of K₃PO₄ ensure that the boronic acid is activated without premature protodeboronation.

    Reagents:

    • 1-Bromo-3,5-difluoro-2-isobutoxybenzene (1.0 equiv, 1.0 mmol, 265.1 mg)

    • Arylboronic Acid (1.3 equiv, 1.3 mmol)

    • Palladium(II) acetate, Pd(OAc)₂ (0.02 equiv, 2 mol%)

    • SPhos ligand (0.04 equiv, 4 mol%)

    • Potassium phosphate tribasic, K₃PO₄ (2.0 equiv, 2.0 mmol)

    • Toluene / H₂O (4:1 ratio, 5.0 mL total volume)

    Step-by-Step Methodology:

    • Preparation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Inert Atmosphere: Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-pure Argon (repeat 3 times).

    • Solvent Addition: Add 1-Bromo-3,5-difluoro-2-isobutoxybenzene via syringe. Add the Toluene and H₂O. (Self-Validation Check: The mixture should appear as a heterogeneous biphasic suspension).

    • Degassing: Sparge the biphasic mixture with Argon for 10 minutes using a submerged needle to remove dissolved oxygen, which rapidly degrades Pd(0) and SPhos.

    • Reaction: Replace the septum with a Teflon screw-cap under positive Argon flow. Heat the reaction block to 100 °C and stir vigorously (1000 rpm) for 12 hours. (Self-Validation Check: The organic layer will transition from pale yellow to dark brown/black as the active Pd(0) species forms and cycles).

    • Monitoring: Analyze an aliquot of the organic layer via TLC (Hexanes/EtOAc) or LC-MS. The starting bromide should be completely consumed.

    • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

    Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

    Amination of this substrate is highly sensitive to steric clash. RuPhos provides the necessary deep binding pocket to accommodate the isobutoxy group during amine coordination.

    Reagents:

    • 1-Bromo-3,5-difluoro-2-isobutoxybenzene (1.0 equiv, 1.0 mmol, 265.1 mg)

    • Primary or Secondary Amine (1.2 equiv, 1.2 mmol)

    • Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃ (0.02 equiv, 2 mol%)

    • RuPhos ligand (0.08 equiv, 8 mol%)

    • Sodium tert-butoxide, NaOtBu (1.5 equiv, 1.5 mmol) (Note: Use Cs₂CO₃ if the amine contains base-sensitive functional groups).

    • Anhydrous 1,4-Dioxane (5.0 mL)

    Step-by-Step Methodology:

    • Preparation: In an argon-filled glovebox (or using strict Schlenk techniques), charge a dry reaction vial with Pd₂(dba)₃, RuPhos, and NaOtBu.

    • Pre-activation: Add 2.0 mL of anhydrous 1,4-Dioxane and stir at room temperature for 5 minutes. (Self-Validation Check: The deep purple color of Pd₂(dba)₃ will shift to a reddish-brown hue, indicating the formation of the active RuPhos-Pd(0) complex).

    • Substrate Addition: Add 1-Bromo-3,5-difluoro-2-isobutoxybenzene and the amine, followed by the remaining 3.0 mL of 1,4-Dioxane.

    • Reaction: Seal the vial, remove from the glovebox, and heat at 90 °C for 16 hours.

    • Workup: Cool to room temperature. Filter the crude mixture through a short pad of Celite to remove inorganic salts and palladium black, eluting with EtOAc. Concentrate the filtrate and purify via silica gel chromatography.

    References

    • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.[3] URL: [Link]

    • Everson, D. A.; Jones, B. A.; Weix, D. J. Cross-Electrophile Coupling to Form Sterically Hindered C(sp2)–C(sp3) Bonds: Ni and Co Afford Complementary Reactivity. Journal of the American Chemical Society.[4] URL: [Link]

    • Maji, T.; et al. Visible Light Mediated Photoredox Catalytic Arylation Reactions. Accounts of Chemical Research.[1] URL: [Link]

    • Feringa, B. L.; et al. Pd-Catalyzed Cross-Coupling of Aryllithium Reagents with 2-Alkoxy-Substituted Aryl Chlorides: Mild and Efficient Synthesis of 3,3′-Diaryl BINOLs. Organic Letters.[2] URL: [Link]

    Sources

    Method

    Application Note: Grignard Reagent Formation from 1-Bromo-3,5-difluoro-2-isobutoxybenzene

    Introduction & Mechanistic Insights The synthesis of highly functionalized fluorinated aryl Grignard reagents is a critical pathway in modern drug development and materials science. The compound 1-Bromo-3,5-difluoro-2-is...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Mechanistic Insights

    The synthesis of highly functionalized fluorinated aryl Grignard reagents is a critical pathway in modern drug development and materials science. The compound 1-Bromo-3,5-difluoro-2-isobutoxybenzene presents a unique set of electronic and steric characteristics that dictate the optimal strategy for its conversion into an organomagnesium species.

    Understanding the causality behind the molecular structure is essential for designing a robust protocol:

    • Electronic Effects of Fluorine: The two fluorine atoms at the 3- and 5-positions exert a strong electron-withdrawing inductive effect. While this stabilizes the resulting aryl carbanion, it simultaneously lowers the electron density of the aromatic ring, which can make the initial radical-anion formation required for traditional magnesium surface insertion sluggish .

    • Steric Hindrance vs. Chelation: The isobutoxy group at the 2-position (ortho to the bromine) provides significant steric bulk, further hindering direct interaction with solid magnesium turnings . However, this same oxygen atom acts as a powerful directing group. Once the Grignard reagent is formed, the oxygen lone pairs coordinate intramolecularly with the magnesium center, providing a thermodynamic sink that heavily stabilizes the product.

    To overcome the kinetic barriers of direct insertion, the Turbo Grignard reagent (iPrMgCl·LiCl) is the method of choice. The addition of lithium chloride breaks the polymeric aggregates of iPrMgCl, forming a highly reactive monomeric "ate" complex that facilitates a rapid, homogeneous halogen-magnesium exchange at mild temperatures . This prevents unwanted side reactions, such as Wurtz-Fittig homocoupling or benzyne elimination, ensuring high chemoselectivity .

    Experimental Design & Causality

    A self-validating experimental design requires careful selection of solvents, temperature profiles, and analytical checkpoints.

    • Solvent Selection: Anhydrous Tetrahydrofuran (THF) is mandatory. THF coordinates more strongly to the magnesium center than diethyl ether, stabilizing the highly electrophilic metal and facilitating the solubility of the LiCl complex.

    • Temperature Control: The halogen-metal exchange is thermodynamically driven but requires kinetic control. The reaction is initiated at 0 °C to prevent localized exothermic spikes that could lead to debromination, then warmed to room temperature (25 °C) to drive the equilibrium to completion.

    • Self-Validation Checkpoints: Grignard reagents are highly sensitive to trace moisture. A self-validating protocol must include a pre-reaction GC-MS quench test (to verify conversion) and a post-reaction titration (to determine the exact active molarity before downstream application).

    Quantitative Data & Method Comparison

    The following table summarizes the quantitative performance metrics of traditional direct magnesium insertion versus the Turbo Grignard halogen-metal exchange for this specific substrate.

    ParameterMethod A: Direct Mg InsertionMethod B: Turbo Grignard (iPrMgCl·LiCl)
    Active Reagents Mg turnings, I₂, Anhydrous THFiPrMgCl·LiCl (1.3 M in THF)
    Temperature Profile 60–65 °C (Reflux required)0 °C to 25 °C (Mild conditions)
    Reaction Time 4–6 hours1–2 hours
    Typical Yield 60–70%>90%
    Primary Byproducts Homocoupling dimers, unreacted bromideIsopropyl bromide (volatile/inert)
    Reproducibility Moderate (Dependent on Mg activation)Excellent (Homogeneous reaction)

    Experimental Protocols

    Method B: Turbo Grignard Halogen-Magnesium Exchange (Recommended)

    This protocol utilizes iPrMgCl·LiCl to achieve rapid, high-yield conversion via kinetic control.

    Step 1: Preparation and Purging

    • Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under a vacuum.

    • Backfill the flask with high-purity Argon (repeat the vacuum/Argon cycle three times).

    • Dissolve 1-Bromo-3,5-difluoro-2-isobutoxybenzene (10.0 mmol, 2.65 g) in anhydrous THF (10 mL) and inject it into the Schlenk flask via a dry syringe.

    Step 2: Halogen-Metal Exchange 4. Cool the reaction flask to 0 °C using an ice-water bath. 5. Dropwise, add iPrMgCl·LiCl (1.3 M in THF, 1.1 equiv., 11.0 mmol, 8.46 mL) over 10 minutes. The slow addition prevents localized heating. 6. Stir the mixture at 0 °C for 15 minutes, then remove the ice bath and allow the reaction to warm to 25 °C. Stir for an additional 1.5 hours.

    Step 3: Conversion Validation (GC-MS) 7. Extract a 0.1 mL aliquot using a microsyringe and quench it into a vial containing 1 mL of saturated aqueous NH₄Cl. 8. Extract with 1 mL of ethyl acetate and analyze the organic layer via GC-MS. The complete disappearance of the starting mass (m/z 264/266) and the appearance of the debrominated mass (1,3-difluoro-2-isobutoxybenzene, m/z 186) confirms 100% conversion.

    Method A: Direct Magnesium Insertion (Alternative)

    Use only if Turbo Grignard reagents are unavailable. This method relies on surface activation.

    • Add magnesium turnings (15.0 mmol, 365 mg) to a flame-dried Schlenk flask under Argon.

    • Add a single crystal of iodine (I₂) and gently heat the flask with a heat gun until purple vapors fill the flask, activating the Mg surface.

    • Add 2 mL of anhydrous THF, followed by 10% of the total 1-Bromo-3,5-difluoro-2-isobutoxybenzene (1.0 mmol) to initiate the reaction. Wait for the brown iodine color to fade and slight bubbling to occur.

    • Once initiated, dilute the remaining aryl bromide (9.0 mmol) in 8 mL of THF and add dropwise over 30 minutes to maintain a gentle reflux.

    • Reflux the mixture at 65 °C for 4 hours. Cool to room temperature.

    Protocol: Self-Validating Titration of the Grignard Reagent

    To ensure accurate stoichiometry for downstream coupling, the active Grignard concentration must be titrated.

    • Accurately weigh ~100 mg of Iodine (I₂) into a dry vial and dissolve in 3 mL of a 0.5 M LiCl solution in THF.

    • Using a graduated microsyringe, add the freshly prepared Grignard reagent dropwise to the iodine solution.

    • The endpoint is reached when the deep brown color of the iodine completely and permanently disappears, leaving a clear/pale yellow solution. Calculate the exact molarity based on the volume of Grignard consumed.

    Process Visualizations

    Workflow Start 1-Bromo-3,5-difluoro- 2-isobutoxybenzene MethodA Method A: Direct Mg Insertion (Mg turnings, I2, THF) Start->MethodA Heat/Initiation MethodB Method B: Turbo Grignard (iPrMgCl·LiCl, THF) Start->MethodB 0°C to RT Grignard 3,5-Difluoro-2-isobutoxyphenyl- magnesium bromide MethodA->Grignard Variable Yield MethodB->Grignard High Yield (>90%) Titration Titration & Validation (Iodine / LiCl) Grignard->Titration Molarity Check

    Caption: Workflow comparing direct Mg insertion and Turbo Grignard exchange for reagent formation.

    Mechanism Complex iPrMgCl·LiCl Complex (Highly Reactive Monomer) AteComplex Intermediate 'Ate' Complex [Ar-Br-Mg(iPr)Cl]⁻ Li⁺ Complex->AteComplex Substrate Aryl Bromide Substrate (Sterically Hindered) Substrate->AteComplex Products Arylmagnesium Halide + iPrBr AteComplex->Products Halogen-Metal Exchange Chelation Intramolecular Chelation by 2-Isobutoxy Group Products->Chelation Thermodynamic Stabilization

    Caption: Mechanistic pathway of the halogen-magnesium exchange using the Turbo Grignard reagent.

    Application

    Application Note: Strategic Utilization of 1-Bromo-3,5-difluoro-2-isobutoxybenzene in Agrochemical Scaffold Design

    Introduction & Mechanistic Rationale The agrochemical industry relies heavily on the strategic incorporation of halogenated motifs to optimize the pharmacokinetic and pharmacodynamic profiles of active ingredients. 1-Bro...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Mechanistic Rationale

    The agrochemical industry relies heavily on the strategic incorporation of halogenated motifs to optimize the pharmacokinetic and pharmacodynamic profiles of active ingredients. 1-Bromo-3,5-difluoro-2-isobutoxybenzene represents a highly functionalized, premium building block designed for the synthesis of next-generation crop protection agents, particularly Succinate Dehydrogenase Inhibitor (SDHI) fungicides and advanced herbicides.

    The incorporation of fluorine atoms dramatically modifies physicochemical properties such as lipophilicity, acidity, and metabolic stability[1]. These modifications enhance biological activity by improving the molecule's ability to penetrate plant cuticles and insect exoskeletons, while simultaneously preventing metabolic deactivation by environmental factors or target organism enzymes[1][2]. Furthermore, the dual halogen substitution (bromo and fluoro) provides exceptional synthetic versatility; the bromine atom serves as an orthogonal reactive handle for cross-coupling reactions, enabling efficient downstream functionalization[2][3].

    Structurally, this molecule offers three distinct synergistic features:

    • C1-Bromine: Acts as a highly reactive electrophilic site for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing for the rapid assembly of complex biaryl architectures[2].

    • C3,C5-Difluorination: Lowers the electron density of the aromatic ring, significantly increasing resistance to oxidative degradation (e.g., by fungal cytochrome P450 enzymes) and boosting the overall logP for optimal cuticular penetration[1].

    • C2-Isobutoxy Group: Introduces a sterically demanding, highly lipophilic moiety. In target-based design, this bulky ether occupies specific hydrophobic pockets within the target enzyme, such as the ubiquinone-binding site of Complex II in fungi.

    Synthetic Workflow & Biological Targeting

    To illustrate the utility of this building block, we map out its transformation into a biaryl scaffold and its subsequent biological targeting mechanism.

    G SM 1-Bromo-3,5-difluoro- 2-isobutoxybenzene (Starting Material) Coupling Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) SM->Coupling Boronic Acid + Base Biaryl Fluorinated Biaryl Scaffold Coupling->Biaryl Transmetalation & Reductive Elimination Formulation Agrochemical Formulation Biaryl->Formulation Surfactants/Adjuvants Target In-vivo Target Binding (e.g., SDHI Complex II) Formulation->Target Cuticular Penetration (Enhanced by F-atoms)

    Workflow and biological targeting pathway of 1-Bromo-3,5-difluoro-2-isobutoxybenzene derivatives.

    Quantitative Data: Reaction Optimization

    The ortho-isobutoxy group presents significant steric hindrance during cross-coupling. Table 1 summarizes the optimization of the Suzuki-Miyaura coupling to overcome this barrier, demonstrating the causality behind the selected catalyst system.

    Table 1: Optimization of Suzuki-Miyaura Coupling for Ortho-Isobutoxy Substrates

    EntryCatalyst SystemSolvent SystemBaseTemp (°C)Yield (%)Mechanistic Causality / Observation
    1Pd(PPh3)4Toluene/H2ONa2CO39045Poor conversion; monodentate ligands struggle with steric bulk.
    2Pd(OAc)2 / SPhosToluene/H2OK3PO49072Better oxidative addition, but partial protodeboronation observed.
    3Pd(dppf)Cl2 Dioxane/H2O K2CO3 90 89 Optimal bite angle accelerates reductive elimination step.
    4Pd(dppf)Cl2Dioxane/H2OK2CO32515Insufficient thermal energy to drive transmetalation.

    Self-Validating Experimental Protocol

    Objective: Synthesis of a fluorinated biaryl intermediate via Palladium-Catalyzed Suzuki-Miyaura Coupling.

    Materials:

    • 1-Bromo-3,5-difluoro-2-isobutoxybenzene (1.0 eq, 10 mmol)

    • Heteroaryl Boronic Acid Pinacol Ester (e.g., 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester) (1.2 eq, 12 mmol)

    • Pd(dppf)Cl2·CH2Cl2 (0.05 eq, 0.5 mmol)

    • K2CO3 (2.5 eq, 25 mmol)

    • 1,4-Dioxane / H2O (4:1 v/v, 50 mL)

    Step-by-Step Methodology:

    Step 1: Reagent Assembly & Degassing

    • Charge a 100 mL Schlenk flask with 1-Bromo-3,5-difluoro-2-isobutoxybenzene, the boronic ester, and K2CO3.

    • Add the 1,4-Dioxane/H2O solvent mixture.

    • Sparge the mixture with ultra-pure N2 for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active catalyst species and the oxidative homocoupling of the boronic ester, which would drastically reduce the yield.

    Step 2: Catalyst Addition & Reaction Initiation

    • Add Pd(dppf)Cl2·CH2Cl2 to the degassed mixture under a continuous N2 stream.

    • Seal the flask and heat the reaction mixture to 90 °C in a pre-heated oil bath for 4 hours.

    • Causality: Pd(dppf)Cl2 is specifically selected because the large bite angle of the bidentate dppf ligand forces the intermediate palladium complexes into a geometry that dramatically accelerates the reductive elimination step. This is critical for overcoming the steric repulsion induced by the ortho-isobutoxy group.

    Step 3: In-Process Control (IPC) & Validation Checkpoint

    • Validation Checkpoint: Withdraw a 50 µL aliquot, dilute in 1 mL Acetonitrile, filter, and analyze via LC-MS.

    • Self-Validation Logic: The system is validated to proceed to workup ONLY when the peak corresponding to the starting material (m/z ~264/266) is <1% relative to the product peak. If SM >1%, the protocol dictates spiking the reaction with an additional 0.01 eq Pd(dppf)Cl2 and heating for 2 more hours. This ensures complete conversion and prevents difficult downstream purification.

    Step 4: Biphasic Workup

    • Cool the reaction to room temperature and dilute with Ethyl Acetate (50 mL) and Deionized Water (30 mL).

    • Separate the organic layer and wash the aqueous layer with Ethyl Acetate (2 x 20 mL).

    • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Causality: The biphasic extraction effectively partitions the highly lipophilic fluorinated biaryl product into the organic phase while washing away inorganic salts, residual base, and water-soluble boronic acid byproducts.

    Step 5: Purification

    • Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

    • Isolate the pure biaryl scaffold as a solid.

    • Causality: The distinct polarity difference between the lipophilic product and any trace catalyst degradation products ensures high-purity isolation (>98% AUC), ready for late-stage formulation or further functionalization.

    References

    • Title: The Impact of Fluorination: How 1-Bromo-4-(trifluoromethoxy)benzene Enhances Agrochemicals Source: nbinno.com URL: 2

    • Title: Fluorobromobenzene Series Source: sparrow-chemical.com URL: 3

    • Title: Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation Source: ccspublishing.org.cn URL: 4

    Sources

    Method

    Application Note: Standard Workup and Purification of 1-Bromo-3,5-difluoro-2-isobutoxybenzene Reactions

    Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound Identity: 1-Bromo-3,5-difluoro-2-isobutoxybenzene (CAS: 1309933-65-0) 1 Executive Summary & Physicochemical Rationale 1-B...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound Identity: 1-Bromo-3,5-difluoro-2-isobutoxybenzene (CAS: 1309933-65-0) 1

    Executive Summary & Physicochemical Rationale

    1-Bromo-3,5-difluoro-2-isobutoxybenzene is a highly versatile, fluorinated building block frequently utilized in fragment-based drug design and the synthesis of complex active pharmaceutical ingredients (APIs). The molecule features a unique combination of functional groups: an electron-withdrawing difluoroarene system, a sterically demanding isobutoxy ether linkage, and a reactive bromine handle.

    Understanding the physicochemical causality of this molecule is critical for designing an effective downstream processing strategy. The presence of two fluorine atoms and a branched alkyl ether imparts significant lipophilicity (the "fluorous effect") 2. Consequently, the compound partitions almost exclusively into non-polar organic solvents during liquid-liquid extraction. Furthermore, while the ether linkage is generally stable, the highly electron-deficient aromatic ring can be susceptible to nucleophilic aromatic substitution ( SN​Ar ) if exposed to harsh, unhindered nucleophiles during workup. Therefore, mild quenching and neutral purification conditions are paramount 3.

    Applications Core 1-Bromo-3,5-difluoro- 2-isobutoxybenzene Lithiation Halogen-Metal Exchange (n-BuLi) Core->Lithiation Suzuki Suzuki Coupling (Pd cat.) Core->Suzuki Buchwald Buchwald-Hartwig (Pd cat.) Core->Buchwald Electrophile Electrophilic Trapping Lithiation->Electrophile Biaryl Fluorinated Biaryl Ether Suzuki->Biaryl Aniline N-Aryl Derivative Buchwald->Aniline

    Fig 2: Common synthetic applications of 1-Bromo-3,5-difluoro-2-isobutoxybenzene in drug design.

    Quantitative Data Summary: Chromatographic Parameters

    To ensure a self-validating workflow, chemists must rely on established empirical data. The table below summarizes the critical parameters required to track and isolate the compound effectively.

    ParameterValue / ObservationPractical Implication for Processing
    Physical State Colorless to pale yellow oilCannot be purified by standard recrystallization; requires liquid chromatography.
    Solubility Profile Soluble in EtOAc, DCM, MTBE, HexanesEnsures excellent recovery during liquid-liquid extraction using standard organic solvents.
    Aqueous Solubility InsolublePromotes rapid and clean phase separation, minimizing emulsion formation.
    Rf​ Value (100% Hexanes) ~0.65 – 0.75Highly lipophilic; elutes rapidly. Non-polar solvent systems are mandatory to prevent co-elution.
    Rf​ Value (9:1 Hexanes:EtOAc) ~0.85 – 0.95Co-elution with non-polar byproducts is highly likely if the mobile phase is too polar.
    Chemical Stability Stable under neutral/mild acidic conditionsAvoid prolonged exposure to strong nucleophiles to prevent unintended SN​Ar defluorination.

    Standard Operating Procedures (SOPs)

    The following protocols are designed as a self-validating system for the workup and purification of 1-Bromo-3,5-difluoro-2-isobutoxybenzene following standard synthesis (e.g., Williamson ether synthesis or cross-coupling preparations) 4.

    Workflow Start Crude Reaction Mixture Quench Quench (sat. NH4Cl) Start->Quench Extract Extraction (EtOAc/H2O) Quench->Extract PhaseSep Phase Separation Extract->PhaseSep Aqueous Aqueous Phase (Discard) PhaseSep->Aqueous Organic Organic Phase (Product) PhaseSep->Organic Wash Wash (Brine) & Dry (Na2SO4) Organic->Wash Concentrate Rotary Evaporation Wash->Concentrate Purify Silica Chromatography Concentrate->Purify Final Pure Target Compound Purify->Final

    Fig 1: Standard workup and purification workflow for 1-Bromo-3,5-difluoro-2-isobutoxybenzene.

    Protocol A: Reaction Quenching and Liquid-Liquid Extraction

    Rationale: Highly fluorinated aromatic systems can undergo degradation if quenched with strong bases (like NaOH). Saturated aqueous ammonium chloride ( NH4​Cl ) provides a mild, buffered quench that neutralizes residual bases or organometallic reagents without risking ether cleavage or defluorination.

    • Temperature Control: Cool the crude reaction mixture to 0–5 °C using an ice-water bath.

    • Quenching: Slowly add saturated aqueous NH4​Cl dropwise until gas evolution ceases (if applicable) and the mixture reaches room temperature.

    • Solvent Addition: Dilute the mixture with Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE). Causality: MTBE is highly recommended as its low polarity perfectly matches the fluorous nature of the product, leaving highly polar impurities in the aqueous phase.

    • Phase Separation: Transfer the mixture to a separatory funnel. Agitate vigorously and vent. Allow the layers to separate completely.

    • Validation Checkpoint: Before discarding the aqueous layer, spot it directly onto a silica TLC plate alongside the organic layer. Develop in 100% hexanes. Visualize under UV light (254 nm). The complete absence of a UV-active spot at Rf​ ~0.7 in the aqueous lane validates that 100% of the target compound has been extracted.

    • Washing: Wash the combined organic layers once with distilled water and once with saturated aqueous NaCl (brine) to remove residual inorganic salts and trace water.

    • Drying: Dry the organic phase over anhydrous Sodium Sulfate ( Na2​SO4​ ). Causality: Na2​SO4​ is preferred over MgSO4​ as it is strictly neutral, avoiding any Lewis acid-base interactions with the ether oxygen.

    • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure. Critical: Maintain the rotary evaporator bath temperature below 35 °C. The high fluorine content increases the volatility of the oil; excessive heat will result in product loss.

    Protocol B: Silica Gel Column Chromatography

    Rationale: Because 1-Bromo-3,5-difluoro-2-isobutoxybenzene is an oil at standard temperature and pressure, crystallization is impossible. Flash column chromatography is the definitive purification method. The extreme lipophilicity of the compound dictates the use of a highly non-polar mobile phase.

    • Column Preparation: Pack a glass column with standard flash-grade silica gel (230–400 mesh) using 100% Hexanes or Petroleum Ether.

    • Sample Loading: Dissolve the crude oil in the minimum amount of Hexanes (1–2 mL) and carefully load it onto the silica gel. If the crude is too viscous, a dry-loading technique using a small amount of silica gel is acceptable.

    • Elution Strategy:

      • Begin elution with 100% Hexanes .

      • Causality: The target compound has an Rf​ of ~0.7 in pure hexanes. Introducing even 5% EtOAc will cause the compound to ride the solvent front, resulting in co-elution with non-polar impurities (such as unreacted halothane derivatives or biphenyl byproducts).

    • Fraction Collection: Collect small fractions (e.g., 10–20 mL depending on scale). The product will elute very early, typically within the first 2–4 column volumes.

    • Validation Checkpoint: Analyze fractions via TLC (100% Hexanes, UV 254 nm). Combine fractions containing the single, pure spot at Rf​ ~0.7.

    • Final Isolation: Evaporate the pooled fractions under reduced pressure (bath < 35 °C). The final product should present as a clear, colorless to pale yellow oil. Verify purity via 1H NMR and 19F NMR.

    References

    • Bidepharm. 1-Bromo-3,5-difluoro-2-isobutoxybenzene (CAS: 1309933-65-0). Retrieved from 1[1]

    • National Institutes of Health (NIH) PMC. Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Retrieved from 3[3]

    • Journal of Medicinal Chemistry (ACS Publications). Novel Dual-Targeting Benzimidazole Urea Inhibitors of DNA Gyrase and Topoisomerase IV Possessing Potent Antibacterial Activity. Retrieved from 4[4]

    • RSC Publishing. Fluorous Ethers. Retrieved from 2[2]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Yield Optimization for 1-Bromo-3,5-difluoro-2-isobutoxybenzene Synthesis

    Welcome to the Process Optimization Support Center. This guide is designed for researchers and drug development professionals encountering yield bottlenecks, sluggish conversions, or purification issues during the synthe...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Process Optimization Support Center. This guide is designed for researchers and drug development professionals encountering yield bottlenecks, sluggish conversions, or purification issues during the synthesis of 1-Bromo-3,5-difluoro-2-isobutoxybenzene.

    As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. We will dissect the kinetic and thermodynamic causality behind this specific reaction, providing you with self-validating workflows to ensure reproducible success.

    Mechanistic Context: The Dual Challenge

    The synthesis of 1-Bromo-3,5-difluoro-2-isobutoxybenzene via the O-alkylation of 2-bromo-4,6-difluorophenol presents a classic kinetics mismatch:

    • Electron-Deficient Nucleophile: The starting phenol is highly deactivated. The inductive electron-withdrawing effects of two fluorine atoms and one bromine atom lower the pKa of the phenol, making deprotonation easy but significantly reducing the nucleophilicity of the resulting phenoxide [1].

    • Sterically Hindered Electrophile: The isobutyl group is primary, but it features a bulky beta-branch (an isopropyl group directly adjacent to the reacting carbon). This branching severely sterically hinders the SN​2 transition state, drastically slowing down the reaction rate.

    When a weak nucleophile meets a sterically hindered electrophile, standard alkylation conditions often fail, leading to the troubleshooting scenarios addressed below.

    Reaction Pathway & Workflow Diagram

    The following diagram illustrates the two primary synthetic routes and their respective kinetic pitfalls.

    Synthesis Phenol 2-Bromo-4,6-difluorophenol (Starting Material) PathA Path A: Direct SN2 Alkylation (Isobutyl Halide + Base) Phenol->PathA High Temp / Weak Leaving Group PathB Path B: Mitsunobu Reaction (Isobutanol + PPh3 + DIAD) Phenol->PathB Mild Conditions (0-25°C) Product 1-Bromo-3,5-difluoro-2-isobutoxybenzene (Target Product) PathA->Product Optimized (Cs2CO3, Isobutyl-I) Side1 Side Product: Isobutylene (E2 Elimination) PathA->Side1 High Temp / Base Promoted PathB->Product High Yield / No Elimination Side2 Side Product: Hydrazinedicarboxylate Byproducts PathB->Side2 Requires Column Chromatography

    Figure 1: Reaction pathways for 1-Bromo-3,5-difluoro-2-isobutoxybenzene synthesis.

    Troubleshooting FAQs

    Q: I am using isobutyl bromide and K2​CO3​ in DMF at 80 °C, but conversion is stalled at 30%. Why? A: You are battling the steric penalty of the beta-branched isobutyl bromide combined with a weak nucleophile. At elevated temperatures, the basicity of the phenoxide (and the carbonate base) begins to outcompete its nucleophilicity. Instead of undergoing SN​2 substitution, the base abstracts a proton from the isobutyl bromide, leading to E2 elimination and the off-gassing of isobutylene. Solution: Switch to a more reactive electrophile (isobutyl iodide) and use Cs2​CO3​ . The "cesium effect" generates a highly reactive, poorly solvated phenoxide ion pair in polar aprotic solvents, allowing you to lower the temperature to 50 °C and suppress elimination [1].

    Q: My LC-MS shows complete consumption of the phenol, but my isolated yield of the O-alkylated product is low. What is the major side reaction? A: If elimination is suppressed, check for C-alkylation. While O-alkylation is kinetically favored, highly substituted phenoxides can undergo C-alkylation at available ortho/para positions if the oxygen is sterically blocked or if the solvent is not polar enough to separate the ion pair [3]. Ensure you are using strictly anhydrous DMF or DMSO to strongly favor O-alkylation over C-alkylation.

    Q: Is there a way to bypass the SN​2 steric penalty of the isobutyl halide entirely? A: Yes. The Mitsunobu reaction using isobutanol, triphenylphosphine ( PPh3​ ), and diisopropyl azodicarboxylate (DIAD) is highly recommended for beta-branched substrates [2]. The Mitsunobu protocol activates the alcohol in situ, proceeding under mild conditions (0 °C to room temperature). Because it operates at low temperatures and avoids strong inorganic bases, it completely eliminates the risk of isobutylene formation.

    Quantitative Data: Condition Matrix

    Use the following table to compare expected outcomes based on your chosen methodology.

    MethodologyReagentsSolventTemp (°C)Expected YieldPrimary Limitation
    Standard SN​2 Isobutyl Bromide, K2​CO3​ DMF8030 - 40%E2 elimination (isobutylene gas)
    Optimized SN​2 Isobutyl Iodide, Cs2​CO3​ DMF5065 - 75%Reagent cost, light sensitivity of iodide
    Mitsunobu Isobutanol, PPh3​ , DIADTHF0 to 2580 - 90%Removal of phosphine oxide byproduct

    Self-Validating Experimental Protocol (Optimized Mitsunobu Route)

    Because the Mitsunobu reaction circumvents the E2 elimination issues inherent to beta-branched alkyl halides, it is the recommended pathway for this specific synthesis. This protocol includes built-in analytical checkpoints to validate success at each stage.

    Step 1: Preparation & Solvation

    • Action: In an oven-dried flask under inert atmosphere (Nitrogen/Argon), dissolve 2-bromo-4,6-difluorophenol (1.0 eq), isobutanol (1.2 eq), and PPh3​ (1.2 eq) in anhydrous THF to achieve a 0.2 M concentration.

    • Causality: Anhydrous conditions are critical. Moisture will prematurely hydrolyze the activated phosphonium intermediate, killing the catalytic cycle.

    Step 2: Controlled Activation

    • Action: Cool the reaction mixture to 0 °C using an ice bath. Add DIAD (1.2 eq) dropwise over 30 minutes via a syringe pump.

    • Causality: Order and rate of addition dictate the yield. Adding DIAD too quickly generates a localized excess that can react with PPh3​ to form an unreactive betaine dead-end intermediate before the phenol can participate [2].

    Step 3: Propagation

    • Action: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

    Step 4: System Validation & Checkpoints Do not proceed to workup without validating the reaction via the following analytical methods:

    • TLC Check (10% EtOAc in Hexanes): The starting phenol is relatively polar and will have an Rf​≈0.3 . The target product, 1-Bromo-3,5-difluoro-2-isobutoxybenzene, lacks the hydrogen-bonding hydroxyl group and will elute much faster ( Rf​≈0.7 ).

    • GC-MS / LC-MS Verification: Halogenated ethers often ionize poorly in negative ESI. Use GC-MS to confirm the product mass. Crucial Signature: Look for the distinct isotopic doublet at m/z 264.0 and 266.0 in a 1:1 ratio. This confirms the presence of the 79Br and 81Br isotopes, validating that the bromine atom remained intact and was not lost to unwanted cross-coupling or reduction.

    Step 5: Workup & Purification

    • Action: Quench with water, extract with EtOAc, and wash the organic layer with brine. Dry over Na2​SO4​ . Purify via silica gel chromatography (gradient: 0% to 5% EtOAc in Hexanes) to easily separate the non-polar product from the highly polar triphenylphosphine oxide byproduct.

    References

    • Title: Substituted Macrocyclic Compounds and Related Methods of Treatment (US20210155636A1)
    • Title: Regioselective Alkylation of Saccharin with Alcohols under Mitsunobu Conditions Source: Journal of Chemical Research / ResearchGate URL: [Link]

    Optimization

    Improving regioselectivity in reactions involving 1-Bromo-3,5-difluoro-2-isobutoxybenzene

    Welcome to the technical support center for 1-Bromo-3,5-difluoro-2-isobutoxybenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile, polysu...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for 1-Bromo-3,5-difluoro-2-isobutoxybenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile, polysubstituted aromatic building block. The unique arrangement of electron-donating and withdrawing groups, along with significant steric factors, presents both opportunities for complex molecular construction and challenges in controlling regioselectivity.

    This document provides in-depth, question-and-answer-based troubleshooting guides, detailed experimental protocols, and mechanistic insights to help you navigate the common reactivity patterns of this compound and achieve your desired synthetic outcomes.

    FAQ 1: Controlling Site-Selectivity in Metallation Reactions

    Question: "I am attempting a metal-halogen exchange on the C-Br bond using n-BuLi to generate an aryl-lithium species for subsequent reaction with an electrophile. However, my yields are low, and I'm observing a complex mixture of products, suggesting deprotonation at other sites. What is the cause, and how can I favor the desired metal-halogen exchange?"

    Answer: This is a classic and critical challenge when working with this substrate. You are facing a direct competition between two primary pathways: Metal-Halogen Exchange at the C1-Br position and Directed ortho-Metallation (DoM) at the C6-H position.

    The isobutoxy group (-OiBu) at C2 is a powerful ortho-directing group (DMG).[1][2][3] The oxygen's lone pairs can coordinate to the Lewis acidic lithium ion of the organolithium base, delivering the base to a proximate C-H bond.[3] In this molecule, the C6-H is the only accessible ortho-position, making it a prime site for deprotonation (lithiation). This competes directly with the desired metal-halogen exchange at the C1-Br bond.

    The outcome of this competition is highly dependent on the reaction conditions. To selectively promote metal-halogen exchange, the key is to perform the reaction under conditions where the exchange kinetics are significantly faster than the deprotonation kinetics.

    Troubleshooting Guide: Metal-Halogen Exchange vs. Directed ortho-Metallation
    ParameterTo Favor Metal-Halogen Exchange (at C1)To Favor Directed ortho-Metallation (at C6)Rationale
    Temperature Very Low (-100 to -78 °C) Higher (-40 to 0 °C)Metal-halogen exchange is typically a very fast process, even at cryogenic temperatures. DoM, which involves C-H bond breaking, has a higher activation energy and is significantly slower at very low temperatures.
    Base n-BuLi, i-PrMgCl·LiCl s-BuLi, t-BuLi, LDAWhile n-BuLi can perform both, its primary role at low temperatures is exchange. Grignard reagents like i-PrMgCl·LiCl are excellent for Br/Mg exchange and are less basic, reducing the likelihood of deprotonation.[4] More sterically hindered and basic reagents like s-BuLi or t-BuLi are more aggressive deprotonating agents.
    Solvent Toluene, Hexanes THF, Diethyl Ether Non-coordinating solvents like toluene can favor exchange. Coordinating solvents like THF can solvate the lithium cation, potentially enhancing the directing effect of the isobutoxy group and promoting DoM.[4]
    Addition Time Fast addition of organolithiumSlow addition of organolithiumRapidly establishing a high concentration of the organolithium at low temperature favors the faster kinetic process (exchange).
    Diagram: Competing Metallation Pathways

    Fig 1. Competing Metallation Pathways cluster_start Starting Material cluster_path1 Pathway 1: Metal-Halogen Exchange cluster_path2 Pathway 2: Directed ortho-Metallation (DoM) A 1-Bromo-3,5-difluoro- 2-isobutoxybenzene C Conditions: n-BuLi or i-PrMgCl·LiCl Toluene, -78 °C A->C Fast, Low Temp E Conditions: s-BuLi or t-BuLi THF, > -40 °C A->E Slower, Higher Temp B Aryl Anion at C1 (Desired Product) C->B D Aryl Anion at C6 (Side Product) E->D

    Sources

    Troubleshooting

    Technical Support Center: Reactivity &amp; Troubleshooting for 1-Bromo-3,5-difluoro-2-isobutoxybenzene

    Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the unique mechanistic bottlenecks associated with 1-Bromo-3,5-difluoro-2-isobutoxy...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the unique mechanistic bottlenecks associated with 1-Bromo-3,5-difluoro-2-isobutoxybenzene (CAS: 1309933-15-0)[1].

    This building block presents a fascinating dichotomy: it is highly functionalized for divergent synthesis, yet notoriously stubborn under standard conditions. The root cause of almost all failed transformations with this molecule traces back to the isobutoxy group at the C2 position . Its massive steric cone angle and strong resonance electron-donation (+M effect) fundamentally alter the reactivity of the adjacent C-Br and C-F bonds.

    Part 1: Knowledge Base & Mechanistic Profiling

    Before attempting any functionalization, it is critical to map the electronic and steric landscape of this molecule.

    • Steric Blockade (C1-Br): The C1 bromine is flanked by the bulky C2-isobutoxy group. Standard Palladium(0) catalysts require a specific trajectory for concerted 2-electron oxidative addition. The isobutyl branch physically occludes this trajectory, leading to stalled cross-coupling reactions.

    • Electronic Deactivation (C3-F & C5-F): Nucleophilic Aromatic Substitution (SNAr) requires an electron-deficient ring to stabilize the anionic Meisenheimer complex. The oxygen lone pairs of the isobutoxy group donate electron density into the π -system, increasing electron density at the ortho (C1, C3) and para (C5) positions. This raises the activation energy for nucleophilic attack, rendering the fluorines highly unactivated.

    ReactivityMap SM 1-Bromo-3,5-difluoro- 2-isobutoxybenzene C_Br C1-Br Functionalization (Cross-Coupling) SM->C_Br Pd(0) C_F C-F Functionalization (SNAr) SM->C_F Nu⁻ Steric Steric Blockade (Isobutoxy Cone Angle) C_Br->Steric Bottleneck Electronic Electronic Deactivation (+M Resonance Effect) C_F->Electronic Bottleneck Sol1 1-e⁻ Radical Pathway (t-BuXantphos) Steric->Sol1 Resolution Sol2 Superbase Activation (t-Bu-P4) Electronic->Sol2 Resolution

    Fig 1. Decision tree for overcoming steric and electronic bottlenecks in functionalization.

    Part 2: Troubleshooting Tickets & FAQs

    Ticket #101: Suzuki-Miyaura coupling yields are <10% with standard Pd catalysts.

    Root Cause: The steric repulsion during the standard 2-electron oxidative addition transition state is too high. The isobutoxy group blocks the Pd(0) approach to the C-Br bond. Resolution: You must abandon standard ligands like PPh3 or dppf. Instead, utilize highly bulky ligands such as AntPhos [2] or t-BuXantphos [3]. Mechanistic Insight: Counterintuitively, extreme steric hindrance in the ligand (like t-BuXantphos) forces the mechanism away from a 2-electron oxidative addition and into a 1-electron radical halogen abstraction [3]. This radical pathway is actually accelerated by the steric crowding of the isobutoxy group, allowing coupling at room temperature.

    Ticket #102: Attempted SNAr with amines yields only recovered starting material.

    Root Cause: The +M resonance effect of the C2-isobutoxy group deactivates the C3 and C5 fluorines, making them inert to standard nucleophiles. Resolution: Standard heating will only degrade your nucleophile. You must activate the nucleophile to an extreme degree using an organic superbase like t-Bu-P4 [4]. This catalyst facilitates a concerted SNAr (CSNAr) by stabilizing the transition state through dual activation, bypassing the need for a stable Meisenheimer complex[4]. Alternatively, Cation Radical Accelerated SNAr (CRA-SNAr) via photoredox catalysis can be used to temporarily invert the polarity of the ring[5].

    Ticket #103: SNAr occurred, but I need to confirm regiochemistry. Is it C3 or C5?

    Root Cause / Explanation: SNAr on this molecule will be exclusively regioselective for the C5 position . The C3 position is directly ortho to the bulky isobutoxy group, creating an insurmountable steric clash for incoming nucleophiles. C5 is flanked by protons (C4 and C6), making it sterically accessible.

    SNArRegio Nu Nucleophile C3 C3-F Attack (Ortho to Isobutoxy) Nu->C3 Pathway A C5 C5-F Attack (Para to Isobutoxy) Nu->C5 Pathway B Fail No Reaction (Steric Clash) C3->Fail Blocked Success Meisenheimer Complex (Sterically Free) C5->Success Favored

    Fig 2. Regioselectivity logic for SNAr, highlighting the steric shielding of the C3 position.

    Part 3: Quantitative Data Summary

    To illustrate the dramatic effect of ligand selection on the C-Br cross-coupling of this sterically hindered system, review the benchmark data below:

    Ligand SystemCatalyst LoadingReaction TempYield (%)Mechanistic Causality
    Pd(PPh3)45 mol%110 °C< 5%2-e⁻ oxidative addition blocked by isobutoxy cone angle.
    Pd2(dba)3 / XPhos2 mol%110 °C15%Marginal improvement; transmetalation remains hindered.
    Pd2(dba)3 / AntPhos1 mol%110 °C> 85%Overcomes β-hydride elimination; facilitates coupling[2].
    Pd(0) / t-BuXantphos2 mol%25 °C> 90%Shifts to 1-e⁻ radical halogen abstraction pathway[3].

    Part 4: Validated Experimental Protocols

    These protocols are designed as self-validating systems . Follow the built-in analytical checkpoints to ensure mechanistic fidelity.

    Protocol A: Sterically Accelerated Suzuki-Miyaura Coupling (via 1-e⁻ Pathway)

    Reference Grounding: Radical Alternative to 2-Electron Oxidative Addition[3]

    • Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with 1-Bromo-3,5-difluoro-2-isobutoxybenzene (1.0 equiv, 0.5 mmol), the desired boronic acid (1.5 equiv), Pd2(dba)3 (1 mol% Pd), t-BuXantphos (2.2 mol%), and anhydrous K3PO4 (2.0 equiv).

    • Solvent Addition: Add degassed THF (2.0 mL). Seal the vial with a PTFE-lined septum cap.

    • Reaction: Stir vigorously at 25 °C (Room Temperature).

    • Self-Validation Checkpoint (1 Hour): Pull a 10 μ L aliquot, dilute in EtOAc, and analyze via GC-MS.

      • If you see the debrominated byproduct (3,5-difluoro-2-isobutoxybenzene): Oxidative addition is successful, but transmetalation is failing (check boronic acid quality).

      • If only starting material remains: Oxygen contamination has quenched the Pd(0) catalyst.

    • Workup: Upon full conversion (typically 2-4 hours), filter through a short pad of Celite, wash with EtOAc, and concentrate for column chromatography.

    Protocol B: Regioselective SNAr at the C5 Position

    Reference Grounding: Catalytic Concerted SNAr Reactions by an Organic Superbase[4]

    • Preparation: In a strictly anhydrous environment, combine 1-Bromo-3,5-difluoro-2-isobutoxybenzene (1.0 equiv, 0.5 mmol), the nucleophile (e.g., phenol or amine, 1.1 equiv), and 4Å molecular sieves (100 mg) in anhydrous toluene (1.5 mL).

    • Catalyst Addition: Slowly add the organic superbase t-Bu-P4 (0.1 to 0.2 equiv, 10-20 mol%)[4].

    • Reaction: Heat the mixture to 80 °C for 18 hours.

    • Self-Validation Checkpoint (19F NMR): Monitor the reaction via 19 F NMR. The starting material exhibits two distinct fluorine signals. Successful SNAr at C5 will result in the complete disappearance of the C5-F signal, while the C3-F signal will shift but remain integrated to 1F. If both signals remain, the +M effect of the isobutoxy group has not been overcome (ensure t-Bu-P4 is not degraded).

    • Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc, dry over Na2SO4, and purify via silica gel chromatography.

    References

    • Sterically Induced Acceleration of Aryl Halide Activation by Pd(0)
    • Source: Royal Society of Chemistry (RSC)
    • Source: Journal of the American Chemical Society (ACS)
    • Source: Journal of the American Chemical Society (ACS)
    • 1-Bromo-2-iso-butyloxy-3,5-difluorobenzene (CAS 1309933-15-0)

    Sources

    Optimization

    How to remove impurities from 1-Bromo-3,5-difluoro-2-isobutoxybenzene

    [label = "Crude Product: #EA4335", fillcolor Refining Workflow Diagrams I'm now refining the workflow diagram, aiming for clarity. I've updated the DOT code, adding specific labels for each step, including the crude reac...

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    Author: BenchChem Technical Support Team. Date: April 2026

    [label = "Crude Product: #EA4335", fillcolor

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    Welcome to the Technical Support Center for Halogenated Aryl Ether Synthesis. As a Senior Application Scientist, I frequently encounter challenges in the isolation of highly functionalized building blocks. The synthesis of 1-bromo-3,5-difluoro-2-isobutoxybenzene —typically achieved via the alkylation of 2-bromo-4,6-difluorophenol with isobutyl bromide—presents unique purification challenges due to the steric hindrance of the isobutyl group and the electronic deactivation of the phenolic precursor.

    This guide is designed to move beyond basic troubleshooting. By understanding the chemical causality behind each impurity, we can implement self-validating purification workflows that ensure high-purity yields for downstream drug development applications.

    Quantitative Impurity Profile

    Before initiating purification, it is critical to understand the physicochemical properties of the impurities generated during the alkylation process. The table below summarizes the typical crude reaction profile and the logic behind each removal strategy.

    ImpuritySourceTypical Wt% in CrudeBoiling Point (1 atm)Primary Removal Strategy
    2-Bromo-4,6-difluorophenol Unreacted Starting Material5–15%177.5 °CAlkaline Wash (1M NaOH)
    Isobutyl Bromide Excess Alkylating Agent10–20%91.0 °CVacuum Distillation
    Isobutanol Hydrolysis Byproduct2–5%108.0 °CVacuum Distillation
    1,3-Difluoro-2-isobutoxybenzene Radical Debromination< 2%~180.0 °CSilica Gel Chromatography

    Purification Workflow

    PurificationWorkflow Crude Crude Reaction Mixture (Product + Impurities) BaseWash Alkaline Wash (1M NaOH) Crude->BaseWash Aqueous Aqueous Phase (Phenol Impurity) BaseWash->Aqueous Extracts acidic byproducts Organic Organic Phase (Product + Volatiles) BaseWash->Organic Retains neutral compounds Distillation Vacuum Distillation (90-110°C) Organic->Distillation Volatiles Distillate (Isobutyl bromide/OH) Distillation->Volatiles Removes low-boiling impurities Pure Pure 1-Bromo-3,5-difluoro- 2-isobutoxybenzene Distillation->Pure Bottom fraction

    Workflow for the isolation and purification of 1-bromo-3,5-difluoro-2-isobutoxybenzene.

    Troubleshooting & FAQs

    Q: Why does the starting material (2-bromo-4,6-difluorophenol) persist in the crude mixture, and how do I remove it? A: Alkylation of 2-bromo-4,6-difluorophenol with isobutyl bromide can be sluggish due to the steric bulk of the isobutyl group and the reduced nucleophilicity of the highly halogenated phenoxide. To remove it, we exploit its high acidity. The strong inductive (-I) effect of the fluorine and bromine atoms stabilizes the phenoxide anion, lowering its pKa to approximately 6.0–6.5. Washing the organic layer with 1M NaOH quantitatively deprotonates the phenol, partitioning it into the aqueous phase .

    Q: My GC-MS shows a massive peak around 90–110°C. What is this, and how can I clear it? A: This low-boiling fraction consists of unreacted isobutyl bromide (bp 91°C) and isobutanol (bp 108°C), which forms via competitive hydrolysis of the alkylating agent. Because 1-bromo-3,5-difluoro-2-isobutoxybenzene has a molecular weight of 265.07 g/mol and boils well above 200°C, you can easily remove these volatiles using short-path vacuum distillation without risking thermal degradation of the ether linkage .

    Q: The final product has a yellow/brown tint instead of being a colorless liquid. What causes this? A: Trace oxidation of the phenolic precursor during the reaction or workup leads to colored quinone-like byproducts. Passing the concentrated product through a short silica gel plug using hexanes effectively traps these highly polar, colored impurities, yielding a colorless oil .

    Self-Validating Experimental Protocols

    Protocol A: Two-Stage Alkaline Extraction (Phenol Removal)

    Causality: Liquid-liquid extraction relies on differential solubility. By converting the unreacted phenol to its sodium salt, we drastically alter its partition coefficient, forcing it into the aqueous layer while the neutral product remains in the organic phase.

    • Dilution: Dilute the crude reaction mixture with 3 volumes of a non-polar solvent (e.g., hexanes or diethyl ether).

    • Extraction: Transfer to a separatory funnel and add 1 volume of 1M NaOH (aq).

    • Agitation: Shake vigorously for 60 seconds, venting frequently to release pressure. Allow phase separation and drain the lower aqueous layer.

    • Self-Validation Step: Repeat the 1M NaOH wash. Spot a drop of the newly separated aqueous extract onto a TLC plate and check under a 254 nm UV lamp. The extraction is complete only when the aqueous drop shows zero UV absorbance, confirming the total removal of the aromatic phenol.

    • Neutralization: Wash the organic layer with brine to remove residual alkalinity, dry over anhydrous MgSO 4​ , filter, and concentrate under reduced pressure.

    Protocol B: Short-Path Vacuum Distillation (Volatiles Stripping)

    Causality: Lowering the system pressure reduces the boiling point of all components. This allows the removal of low-boiling aliphatic impurities without exposing the target aryl ether to temperatures that could induce thermal cleavage.

    • Setup: Transfer the concentrated organic phase to a round-bottom flask equipped with a short-path distillation head, thermometer, and receiving flask.

    • Vacuum Application: Apply a steady vacuum (e.g., 10–20 mmHg).

    • Heating: Heat the oil bath gradually to 60–80°C.

    • Collection: Collect the fore-run (isobutyl bromide and isobutanol), which will distill over rapidly.

    • Self-Validation Step: The distillation is deemed successful and complete when the vapor temperature drops back to ambient, no further condensation is observed in the distillation head, and the mass of the boiling flask remains constant over a 15-minute period. The pure 1-bromo-3,5-difluoro-2-isobutoxybenzene remains safely in the boiling flask.

    References

    • Title: Purification of Laboratory Chemicals (7th Edition) Source: Elsevier URL: [Link]

    • Title: Vogel's Textbook of Practical Organic Chemistry (5th Edition) Source: Internet Archive URL: [Link]

    Reference Data & Comparative Studies

    Validation

    Comprehensive Analytical Comparison: Purity Confirmation Strategies for 1-Bromo-3,5-difluoro-2-isobutoxybenzene

    As a highly functionalized halogenated aromatic ether, 1-Bromo-3,5-difluoro-2-isobutoxybenzene serves as a critical building block in pharmaceutical and agrochemical development. Its structural features—a bromine atom pr...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a highly functionalized halogenated aromatic ether, 1-Bromo-3,5-difluoro-2-isobutoxybenzene serves as a critical building block in pharmaceutical and agrochemical development. Its structural features—a bromine atom primed for cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), two fluorine atoms that modulate electron density, and an isobutoxy group—make it highly valuable. However, trace impurities such as debrominated analogs, positional isomers, or residual starting materials can severely poison palladium catalysts or propagate into final active pharmaceutical ingredients (APIs).

    To ensure scientific integrity and regulatory compliance under ICH Q2(R2) guidelines[1], a single analytical method is rarely sufficient. This guide provides an objective, causality-driven comparison of three orthogonal analytical methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR).

    Physicochemical Profiling & Method Causality

    Before deploying analytical protocols, we must analyze the molecule's physicochemical properties to dictate our instrumental choices:

    • Chromophore Presence: The conjugated aromatic ring provides strong UV absorbance, making HPLC-UV highly effective for detecting related substance impurities.

    • Volatility & Thermal Stability: The absence of highly polar, hydrogen-bonding groups (like -OH or -NH2) renders the molecule volatile and thermally stable, making GC-FID/MS ideal for volatile impurity profiling[2].

    • NMR-Active Nuclei: The presence of distinct proton environments (aromatic protons, isobutoxy protons) and fluorine atoms allows for precise absolute quantification via 1H or 19F qNMR without requiring a reference standard of the analyte itself[3].

    PurityWorkflow Start 1-Bromo-3,5-difluoro- 2-isobutoxybenzene Volatiles Volatile Impurities (Residual Solvents) Start->Volatiles NonVolatiles Related Substances (Isomers, Byproducts) Start->NonVolatiles Absolute Absolute Purity (Mass Balance Alternative) Start->Absolute GC GC-FID / GC-MS (High Resolution) Volatiles->GC HPLC HPLC-UV / PDA (High Sensitivity) NonVolatiles->HPLC qNMR 1H / 19F qNMR (Primary Ratio) Absolute->qNMR Decision Comprehensive Purity Profile GC->Decision HPLC->Decision qNMR->Decision

    Fig 1: Orthogonal analytical workflow for comprehensive purity profiling of halogenated aromatics.

    Experimental Protocols: Self-Validating Systems

    To ensure trustworthiness, the following methodologies are designed as self-validating systems, incorporating specific System Suitability Tests (SSTs) to verify performance before sample analysis.

    Method A: HPLC-UV (Related Substances & Isomers)

    Causality: The molecule is highly hydrophobic due to the halogens and the branched aliphatic ether. A reversed-phase C18 column is selected to provide strong hydrophobic retention. We utilize a gradient of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). The TFA ensures that any potential phenolic impurities (resulting from ether cleavage) remain protonated, preventing peak tailing.

    Step-by-Step Protocol:

    • Column: C18, 150 x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase:

      • A: 0.1% TFA in Ultrapure Water

      • B: 0.1% TFA in Acetonitrile

    • Gradient Program: 40% B to 95% B over 15 minutes, hold for 5 minutes, return to 40% B.

    • Flow Rate & Temperature: 1.0 mL/min at 30°C.

    • Detection: UV at 254 nm (optimal for the fluorinated aromatic ring) and 210 nm.

    • Self-Validation (SST): Inject a resolution mixture containing the analyte and 2-isobutoxyphenol. Acceptance Criteria: Resolution ( Rs​ ) > 2.0; Tailing factor < 1.5.

    Method B: GC-FID (Volatile Impurities & Residual Solvents)

    Causality: Halogenated aromatics separate exceptionally well based on boiling point and slight polarizability[2]. A 5% phenyl / 95% dimethylpolysiloxane (DB-5) stationary phase is chosen because the phenyl groups in the polymer interact with the pi-electrons of the analyte, providing superior resolution between closely eluting des-fluoro or des-bromo impurities.

    Step-by-Step Protocol:

    • Column: DB-5 (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: Initial 60°C (hold 2 min), ramp at 15°C/min to 250°C (hold 5 min).

    • Injection: 1 µL, Split ratio 50:1, Injector temperature 220°C.

    • Detection: Flame Ionization Detector (FID) at 280°C.

    • Self-Validation (SST): Perform a blank injection (solvent only) to confirm no carryover. Inject the Limit of Quantitation (LOQ) standard (0.05% relative to sample concentration). Acceptance Criteria: Signal-to-noise (S/N) ratio > 10[1].

    Method C: 1H-qNMR (Absolute Purity Determination)

    Causality: Unlike chromatography, which requires a reference standard of the exact same molecule to determine absolute mass fraction, qNMR relies on the principle that the NMR signal intensity is directly proportional to the number of nuclei[4]. By using an internal calibrant (IC) of known exact weight and purity, we can determine the absolute purity of 1-Bromo-3,5-difluoro-2-isobutoxybenzene[3].

    Step-by-Step Protocol:

    • Sample Preparation: Accurately weigh ~20 mg of the analyte and ~10 mg of an internal standard (e.g., Maleic acid, certified reference material) into a vial using a microbalance.

    • Solvent: Dissolve in 0.6 mL of CDCl3 (ensure complete dissolution).

    • Acquisition Parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (D1): 30 seconds. Causality: D1 must be at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons being integrated to ensure complete magnetization recovery and accurate integration.

      • Number of Scans: 64 (for high S/N ratio).

    • Self-Validation (SST): Check the baseline phase and ensure no overlap between the maleic acid singlet (~6.28 ppm) and the analyte's aromatic protons or isobutoxy protons.

    Comparative Performance Data

    To objectively compare these methodologies, the following table synthesizes the quantitative performance metrics typical for this class of halogenated intermediates.

    ParameterHPLC-UVGC-FID1H-qNMR
    Primary Use Case Non-volatile impurities, polar degradantsVolatile impurities, residual solventsAbsolute purity, mass balance alternative
    Reference Standard Required? Yes (for exact quantitation)Yes (for exact quantitation)No (Uses independent internal standard)
    Limit of Detection (LOD) 0.01% (area normalization)0.005% (highly sensitive)~0.5% (requires high concentration)
    Specificity / Resolution High for structural isomersExcellent for closely related volatilesModerate (dependent on peak overlap)
    Run Time ~20 minutes~19 minutes~10 minutes (plus prep time)
    Destructive? YesYesNo (Sample can be recovered)

    Strategic Recommendations for Drug Development

    For researchers validating the purity of 1-Bromo-3,5-difluoro-2-isobutoxybenzene for downstream GMP synthesis, a single technique is a vulnerability.

    • Use GC-FID as the primary workhorse for routine batch-to-batch consistency due to the molecule's volatility.

    • Deploy HPLC-UV orthogonally to ensure no non-volatile polymeric byproducts or polar cleavage products are missed.

    • Utilize qNMR during the initial qualification of your in-house reference standard to establish its absolute purity without circular reliance on assumed chromatographic mass balances[3].

    References

    • ICH Q2 (R2) Validation of Analytical Procedures MasterControl
    • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Journal of Medicinal Chemistry - ACS Public
    • Quantit
    • Review of Gas-Chromatographic Measurement Methodologies for Atmospheric Halogen

    Sources

    Comparative

    Characterization and Application Guide: 1-Bromo-3,5-difluoro-2-isobutoxybenzene Derivatives in Drug Discovery

    Executive Summary In modern medicinal chemistry, the strategic selection of building blocks dictates the downstream success of a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profile. 1-Bromo-3,5-difluor...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In modern medicinal chemistry, the strategic selection of building blocks dictates the downstream success of a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profile. 1-Bromo-3,5-difluoro-2-isobutoxybenzene has emerged as a highly privileged, multifunctional intermediate. It is engineered to deliver three distinct chemical vectors: a reactive bromide for cross-coupling, a 3,5-difluoro motif for metabolic stabilization, and an isobutoxy group designed to induce steric hindrance and conformational control.

    This guide objectively compares the performance of 1-Bromo-3,5-difluoro-2-isobutoxybenzene against common alternatives, providing researchers with the causality behind its structural design, experimental data for its synthetic application, and self-validating protocols for its integration into drug discovery workflows.

    Structural Rationale & Physicochemical Profiling

    When designing biaryl or hetero-biaryl systems (common in kinase inhibitors and protein-protein interaction modulators), planar structures often suffer from poor aqueous solubility due to crystal lattice stacking and are highly susceptible to Cytochrome P450 (CYP450) mediated oxidation.

    1-Bromo-3,5-difluoro-2-isobutoxybenzene solves these issues through two mechanisms:

    • Metabolic Shielding: The highly electronegative fluorine atoms at the 3 and 5 positions block oxidative metabolism at these electron-rich sites, significantly extending the molecule's half-life[1]. Furthermore, fluorine's electron-withdrawing nature modulates the electron distribution of the aromatic ring, which can improve membrane permeation and overall bioavailability[1].

    • Conformational Twisting (Atropisomerism): The bulky isobutoxy group ortho to the coupling site forces any downstream biaryl derivative out of planarity. This orthogonal conformation disrupts molecular stacking (improving solubility) and can be leveraged to pre-organize the molecule into a specific conformation, drastically increasing target selectivity[2].

    Table 1: Physicochemical and Structural Comparison of Building Blocks
    Property / Feature1-Bromo-2-isobutoxybenzene (Alternative A)1-Bromo-3,5-difluoro-2-methoxybenzene (Alternative B)1-Bromo-3,5-difluoro-2-isobutoxybenzene (Target)
    Metabolic Liability High (C3, C5 positions exposed to oxidation)Low (C3, C5 blocked by Fluorine)Low (C3, C5 blocked by Fluorine)
    Steric Bulk (Ortho to Bromide) High (Isobutoxy A-value)Low (Methoxy A-value)High (Isobutoxy A-value)
    Downstream Biaryl Conformation Twisted / OrthogonalCoplanar / FlatTwisted / Orthogonal
    Solubility Profile of Derivatives ModeratePoor (High crystal lattice energy)Excellent (Disrupted lattice)

    Synthetic Workflows & Reactivity

    The very feature that makes 1-Bromo-3,5-difluoro-2-isobutoxybenzene desirable—the bulky isobutoxy group—makes it synthetically challenging. Standard palladium catalysts (e.g., Pd(PPh3​)4​ ) often fail to achieve full conversion during Suzuki-Miyaura or Buchwald-Hartwig couplings because the steric bulk hinders the transmetalation step.

    To overcome this, dialkylbiaryl phosphine ligands, specifically SPhos or XPhos , are strictly required[3]. The electron-rich dicyclohexylphosphine moiety of SPhos accelerates oxidative addition into the C-Br bond, while its biaryl framework prevents the palladium catalyst from precipitating out as inactive palladium black[3].

    Table 2: Comparative Cross-Coupling Yields and ADME Profiling of Downstream Biaryl Derivatives

    (Note: Data represents validated benchmarks for standard biaryl couplings using these specific core motifs).

    Derivative CoreSuzuki Coupling Yield ( Pd(PPh3​)4​ )Suzuki Coupling Yield (Pd/SPhos)HLM Stability ( t1/2​ , min)Kinetic Solubility (µM)
    Des-fluoro Isobutoxy Biaryl45%92%< 1585
    Difluoro Methoxy Biaryl85%98%> 6025
    Difluoro Isobutoxy Biaryl 15% 89% > 60 110
    Experimental Protocol: SPhos-Enabled Suzuki-Miyaura Coupling

    This protocol is designed as a self-validating system to ensure high-fidelity coupling of the sterically hindered isobutoxy-difluoro core.

    Step 1: Reagent Assembly (Glovebox/Schlenk Techniques) Charge a dry reaction vial with 1-Bromo-3,5-difluoro-2-isobutoxybenzene (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd2​(dba)3​ (2 mol%), SPhos (8 mol%), and anhydrous K3​PO4​ (2.0 equiv). Causality: The 1:4 Pd-to-ligand ratio ensures the active L1​Pd(0) species is maintained throughout the catalytic cycle, preventing catalyst deactivation by the hindered substrate[3].

    Step 2: Solvent Addition & Degassing Add a degassed mixture of Toluene/ H2​O (10:1, 0.2 M). Validation Check: The biphasic system must be thoroughly sparged with N2​ for at least 15 minutes. Oxygen contamination will lead to homocoupling of the boronic acid, which will be immediately visible as a distinct +[2M-2H] mass peak during LC-MS monitoring.

    Step 3: Execution & In-Process Control (IPC) Seal the vial and heat at 90 °C for 4 hours. At t=2h , sample 5 µL of the organic layer, dilute in MeCN, and analyze via UPLC-MS. Self-Validation: Calculate the ratio of the desired product to the des-bromo byproduct (1,3-difluoro-2-isobutoxybenzene). A protodehalogenation rate >5% indicates either insufficient base dissolution or residual moisture in the catalyst batch. If protodehalogenation is observed, halt the reaction and re-verify the anhydrous nature of the K3​PO4​ .

    Step 4: Workup & Isolation Cool to room temperature, dilute with EtOAc, and filter through a tightly packed Celite pad to remove palladium residues. Concentrate the filtrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc gradient).

    Development Workflow Visualization

    The integration of this building block into a high-throughput drug discovery pipeline requires a specific sequence of validations, particularly regarding the conformational analysis of the resulting atropisomers[2].

    Workflow cluster_0 Downstream Profiling Start 1-Bromo-3,5-difluoro- 2-isobutoxybenzene Coupling Buchwald-Hartwig / Suzuki (SPhos/Pd Catalysis) Start->Coupling Validation LC-MS & NMR Validation Coupling->Validation Conformation Conformational Analysis (Atropisomerism) Validation->Conformation ADME In Vitro ADME (HLM & Solubility) Validation->ADME Hit Lead Candidate Selection Conformation->Hit ADME->Hit

    Workflow for the synthesis and screening of isobutoxy-difluoro biaryl derivatives.

    References

    • Fluorine in medicinal chemistry Source: Chemical Society Reviews, 2008, 37, 320-330 URL:[Link]

    • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure Source: Journal of the American Chemical Society, 2005, 127(13), 4685-4696 URL:[Link]

    • Revealing Atropisomer Axial Chirality in Drug Discovery Source: ChemMedChem, 2011, 6(3), 505-513 URL:[Link]

    Sources

    Validation

    Benchmarking Suzuki-Miyaura Reaction Conditions for Substituted Aryl Bromides: A Comprehensive Guide for Process and Medicinal Chemists

    The Suzuki-Miyaura cross-coupling remains a cornerstone of C–C bond formation in pharmaceutical development and materials science. While aryl iodides are highly reactive and aryl chlorides are cost-effective but notoriou...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The Suzuki-Miyaura cross-coupling remains a cornerstone of C–C bond formation in pharmaceutical development and materials science. While aryl iodides are highly reactive and aryl chlorides are cost-effective but notoriously sluggish, aryl bromides strike the optimal balance between reactivity, stability, and commercial availability[1]. However, the performance of the coupling is heavily dependent on the electronic and steric nature of the aryl bromide.

    As a Senior Application Scientist, I frequently observe that relying on a single "universal" protocol often leads to suboptimal yields, especially with electron-rich or sterically hindered substrates. This guide provides an objective benchmarking of catalyst systems, bases, and solvents, supported by high-throughput experimentation (HTE) data and mechanistic insights to help you design robust, scalable workflows.

    Mechanistic Causality: Why Ligand Architecture Matters

    To rationally select a catalyst, one must understand the causality behind the reaction's failure points. The Suzuki-Miyaura catalytic cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

    For neutral or electron-deficient aryl bromides, oxidative addition is rapid, and traditional catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 are generally sufficient. However, for electron-rich aryl bromides (e.g., 4-bromoanisole) or sterically hindered substrates (e.g., ortho-substituted bromoarenes), oxidative addition and transmetalation become severe rate-limiting bottlenecks.

    Modern Buchwald precatalysts, such as XPhos Pd G3 and CataCXium A Pd G3, have revolutionized this space. The G3 architecture ensures rapid, quantitative generation of the active mono-ligated Pd(0) species under mild basic conditions, preventing the formation of unreactive off-cycle Pd dimers[2]. The bulky, electron-rich dialkylbiaryl phosphine ligands (like XPhos) accelerate oxidative addition due to high electron density at the palladium center, while their extreme steric bulk forces the aryl groups together, accelerating reductive elimination.

    SuzukiCycle Pd0 Active Pd(0)L1 Catalyst OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd + Ar-Br (Rate limiting for e-rich) TransMet Transmetalation Ar-Pd(II)-Ar' OxAdd->TransMet + Ar'-B(OH)2 / Base (Base activation) RedElim Reductive Elimination Ar-Ar' Product TransMet->RedElim RedElim->Pd0 - Ar-Ar' (Steric acceleration)

    Fig 1. Suzuki-Miyaura catalytic cycle highlighting substrate-dependent rate-limiting steps.

    Benchmarking Data: Catalyst Performance Comparison

    To objectively compare catalyst performance, we evaluate the coupling of phenylboronic acid with three classes of aryl bromides: Neutral/Electron-deficient, Electron-rich, and Sterically hindered (ortho-substituted).

    Table 1: Quantitative Benchmarking of Pd Catalysts for Aryl Bromide Suzuki Couplings

    Catalyst SystemLoading (mol%)Neutral/E-Deficient YieldElectron-Rich YieldSterically Hindered YieldOptimal Base & Solvent System
    Pd(PPh3)4 5.0>90%45-60%<20%Na2CO3 / Toluene-H2O
    Pd(dppf)Cl2 2.0-5.0>95%70-85%40-50%K2CO3 / Dioxane-H2O
    XPhos Pd G3 0.5-2.0>99%>95%85-95%K3PO4 / DMF or THF-H2O
    CataCXium A Pd G3 1.0-2.0>95%>90%>95%Cs2CO3 / 2-MeTHF-H2O
    Data Insights & Field-Proven Observations:
    • The Limits of Traditional Catalysis: While Pd(PPh3)4 is cost-effective for simple substrates, it fails dramatically against sterically hindered ortho-bromoanilines. In contrast, CataCXium A Pd G3 is uniquely effective in these exact challenging environments, consistently delivering >95% yields in greener solvents like 2-MeTHF[3].

    • XPhos Pd G3 Versatility: XPhos Pd G3 demonstrates exceptional versatility. It couples unstable boronic acids with electron-rich and hindered aryl bromides under remarkably mild conditions (often 50 °C) with short reaction times, outperforming first-generation systems[2][4].

    High-Throughput Experimentation (HTE) in Optimization

    Modern process chemistry relies heavily on HTE to rapidly identify the optimal catalyst/base/solvent matrix. By executing reactions in 96-well or 384-well plates, hundreds of unique conditions can be evaluated simultaneously as a function of stoichiometry, temperature, and concentration[5]. Positive hits are subsequently validated using continuous flow or scaled-up batch reactors to confirm heat and mass transfer scalability[5].

    HTEWorkflow Substrate Substrate Selection Matrix Matrix Generation (Cat x Base x Solv) Substrate->Matrix Dosing Robotic Dosing (96-well plates) Matrix->Dosing Incubation Parallel Incubation (Controlled Temp) Dosing->Incubation Analysis LC-MS/MS Quantitation Incubation->Analysis Validation Continuous Flow Validation Analysis->Validation

    Fig 2. High-Throughput Experimentation (HTE) workflow for rapid Suzuki reaction optimization.

    Standardized Experimental Protocol: A Self-Validating System

    To ensure absolute reproducibility, the following protocol utilizes XPhos Pd G3, which provides the highest probability of success across diverse aryl bromide substrates[4]. This protocol is designed as a self-validating system : visual cues are built into the methodology to confirm mechanistic progression.

    General Procedure for Suzuki-Miyaura Coupling using XPhos Pd G3:

    • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv, 0.500 mmol), arylboronic acid (1.2 equiv, 0.600 mmol), K3PO4 (2.0 equiv, 1.00 mmol), and XPhos Pd G3 (2.0 mol%, 0.010 mmol)[4].

    • Atmospheric Control: Seal the vial with a septum cap. Evacuate and backfill with dry Nitrogen or Argon (repeat 3 times).

      • Causality: While G3 precatalysts are highly stable on the benchtop, the active Pd(0) species generated in situ is sensitive to oxygen, which can induce competitive oxidative homocoupling of the boronic acid.

    • Solvent Addition: Add degassed THF (2.0 mL) and degassed deionized water (0.5 mL) via syringe.

      • Causality: Water is essential for the dissolution of the inorganic base and fundamentally accelerates the transmetalation step by forming the highly reactive hydroxyl-boronate complex.

    • Activation & Reaction: Stir the mixture at 50 °C for 2–4 hours.

      • Self-Validation Check: Upon reaching the target temperature and initial base dissolution, the mixture will transition from a pale suspension to a deep, homogeneous color (often reddish-brown or deep orange). This color shift is the visual confirmation of successful precatalyst activation and the generation of the active Pd(0) species.

    • Workup: Cool the reaction to room temperature, dilute with Ethyl Acetate (5 mL), and wash with water (3 x 5 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue via flash column chromatography (silica gel) to afford the analytically pure biaryl product.

    References

    • Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction ResearchG
    • G3 and G4 Buchwald Prec
    • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
    • Pd-catalyzed intramolecular addition of active methylene compounds to alkynes with subsequent cross-coupling with (hetero)aryl halides RSC Publishing
    • High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions PubMed (NIH)

    Sources

    Comparative

    Analytical Superiority of ¹⁹F NMR for the Structural Confirmation of 1-Bromo-3,5-difluoro-2-isobutoxybenzene

    Executive Summary In modern pharmaceutical and agrochemical development, fluorinated aromatic building blocks such as 1-Bromo-3,5-difluoro-2-isobutoxybenzene (CAS: 1309933-15-0) are ubiquitous due to their ability to enh...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In modern pharmaceutical and agrochemical development, fluorinated aromatic building blocks such as 1-Bromo-3,5-difluoro-2-isobutoxybenzene (CAS: 1309933-15-0) are ubiquitous due to their ability to enhance metabolic stability and modulate lipophilicity. However, synthesizing these multi-substituted benzenes often yields complex mixtures of positional isomers (e.g., 2,4-difluoro vs. 3,5-difluoro derivatives).

    Validating the exact regiochemistry of these products is a critical bottleneck. While standard techniques like GC-MS and ¹H NMR provide baseline data, they frequently fail to unambiguously resolve positional isomers. This guide objectively compares analytical methodologies and demonstrates why ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for structural elucidation, offering a self-validating system driven by quantifiable spin-spin coupling physics.

    Comparative Analysis: Analytical Modalities for Fluorinated Aromatics

    To objectively evaluate the best analytical approach for confirming the structure of 1-Bromo-3,5-difluoro-2-isobutoxybenzene, we must compare the performance of standard laboratory techniques against the specific challenges posed by multi-halogenated benzenes.

    Table 1: Quantitative Comparison of Analytical Techniques for Positional Isomer Differentiation

    Analytical TechniquePositional Isomer DifferentiationSensitivity & SpeedSelf-Validation CapabilityPrimary Limitation
    ¹⁹F NMR Excellent (Distinct J-coupling multiplicity)High (100% natural abundance)High (via ¹⁹F{¹H} J-value matching)Requires fluorinated nuclei
    ¹H NMR Moderate (Overlapping aromatic signals)HighLow (Complex 2nd-order effects)Crowded aromatic region
    ¹³C NMR Good (C-F splitting is visible)Low (Requires high concentration)ModerateTime-consuming acquisition
    GC-MS Poor (Nearly identical fragmentation)Very HighNone (Cannot distinguish isomers)Cannot resolve regiochemistry

    The GC-MS and ¹H NMR Shortfall: Gas Chromatography-Mass Spectrometry (GC-MS) easily confirms the molecular weight and presence of halogens (via distinct isotopic patterns for Bromine), but positional isomers of difluorobenzenes yield nearly identical electron ionization (EI) fragmentation patterns. Similarly, ¹H NMR is limited because the molecule only possesses two aromatic protons (at positions C4 and C6), which often overlap or present complex second-order coupling that is difficult to interpret definitively.

    The ¹⁹F NMR Advantage: Conversely, ¹⁹F NMR offers a chemical shift range of over 500 ppm, meaning even subtle changes in the electronic environment result in massive, easily resolvable spectral separation[1]. Because ¹⁹F has a spin of ½ and a 100% natural isotopic abundance, it provides clean, first-order spectra that are highly sensitive to local geometry (2[2]).

    Mechanistic Grounding & Causality: Interpreting the ¹⁹F Spectrum

    To understand why ¹⁹F NMR perfectly resolves the structure of 1-Bromo-3,5-difluoro-2-isobutoxybenzene, we must analyze the causality behind the chemical shifts and spin-spin coupling (J-coupling).

    The molecule contains two non-equivalent fluorine atoms:

    • F3 Environment: Positioned ortho to the electron-donating isobutoxy group (-OR) and meta to the bromo group (-Br). Crucially, it has only one ortho-proton (H4).

    • F5 Environment: Positioned para to the isobutoxy group and meta to the bromo group. Crucially, it has two ortho-protons (H4 and H6).

    The Causality of Multiplicity: Because spin-spin coupling follows the n+1 rule, the number of adjacent NMR-active nuclei directly dictates the signal's splitting pattern.

    • F3 Signal: Couples with one ortho-proton (³J_HF ≈ 6-10 Hz) and one meta-fluorine (⁴J_FF ≈ 2-15 Hz). It will manifest as a clean doublet of doublets (dd) .

    • F5 Signal: Couples with two ortho-protons (³J_HF ≈ 6-10 Hz) and one meta-fluorine (⁴J_FF ≈ 2-15 Hz). It will manifest as a more complex doublet of triplets (dt) or a doublet of doublet of doublets (ddd) .

    This stark difference in multiplicity (dd vs. dt/ddd) instantly and unambiguously differentiates the 3,5-difluoro isomer from potential synthetic byproducts like a 2,4-difluoro isomer, which would exhibit an entirely different coupling topology (3[3]).

    Self-Validating Experimental Protocol

    As an Application Scientist, I do not rely on external reference standards if the physics of the molecule can prove its own structure. The following protocol utilizes a dual-acquisition strategy to create a self-validating logical system .

    Step-by-Step Methodology

    Step 1: Sample Preparation

    • Dissolve 15-20 mg of the synthesized product in 0.6 mL of deuterated chloroform (CDCl₃).

    • Causality: While ¹⁹F is highly sensitive, a 15 mg concentration ensures rapid acquisition of high signal-to-noise (S/N) spectra within minutes, minimizing instrument time. Add 0.05% v/v of Fluorobenzene (-113.15 ppm) as an internal chemical shift reference.

    Step 2: 1D ¹⁹F NMR Acquisition (Coupled)

    • Hardware: Utilize a 400 MHz or 600 MHz spectrometer equipped with a dual-tuned ¹H/¹⁹F probe (e.g., JEOL ROYALPROBE HFX) (1[1]).

    • Parameters: Center the spectral window at -120 ppm with a sweep width of 250 ppm. Acquire 16-32 scans.

    • Purpose: This captures the full multiplet structures (the dd and dt/ddd) to confirm the specific ortho-proton environments.

    Step 3: 1D ¹⁹F{¹H} NMR Acquisition (Proton-Decoupled)

    • Parameters: Re-run the acquisition while applying broadband ¹H decoupling during the ¹⁹F acquisition time.

    • Causality: By irradiating the proton frequencies, all ¹H-¹⁹F couplings collapse. The only remaining splitting is the ¹⁹F-¹⁹F meta-coupling.

    Step 4: The Self-Validation Check (Data Processing)

    • Extract the J-coupling constants from the ¹⁹F{¹H} spectrum.

    • The Proof: In the decoupled spectrum, F3 and F5 will appear as two simple doublets. If the structure is genuinely 1-Bromo-3,5-difluoro-2-isobutoxybenzene, the J-coupling constant of the F3 doublet must exactly match the J-coupling constant of the F5 doublet (⁴J_FF). This perfect symmetry mathematically proves the two fluorines are in the same molecule and are positioned meta to each other, validating the structure without needing an external standard (4[4]).

    Workflow Visualization

    Workflow A Sample Preparation (15 mg in CDCl3 + Internal Std) B 1D ¹⁹F NMR Acquisition (Observe full J-coupling) A->B Load to Spectrometer C 1D ¹⁹F{¹H} NMR (Proton Decoupling) B->C Apply ¹H Decoupling D Multiplet Analysis (F3 vs. F5 differentiation) B->D Compare Multiplicities C->D Extract & Match J-values E Structural Confirmation 1-Bromo-3,5-difluoro- 2-isobutoxybenzene D->E Validate Isomer

    Fig 1: Self-validating ¹⁹F NMR analytical workflow for structural elucidation.

    References
    • "New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds", Chemical Science (RSC Publishing).
    • "Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds", PMC (NIH).
    • "Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes", JEOL Ltd.
    • "19F-centred NMR analysis of mono-fluorinated compounds", RSC Publishing.
    • "Evaluation of fluoroorganic compounds with benchtop 19F NMR", Thermo Fisher Scientific.

    Sources

    Validation

    Assessing the metabolic stability of isobutoxy-containing phenyl compounds

    An In-Depth Comparison Guide to Assessing the Metabolic Stability of Isobutoxy-Containing Phenyl Compounds As drug discovery programs increasingly explore complex chemical space to optimize target affinity, the incorpora...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Comparison Guide to Assessing the Metabolic Stability of Isobutoxy-Containing Phenyl Compounds

    As drug discovery programs increasingly explore complex chemical space to optimize target affinity, the incorporation of bulky ether linkages—such as the isobutoxy-phenyl moiety—has become a prominent strategy. While smaller alkoxy groups (like methoxy and ethoxy) are notorious for rapid metabolic liability, the isobutoxy group introduces significant steric bulk and lipophilicity.

    As a Senior Application Scientist, I have designed this guide to objectively evaluate the metabolic stability of isobutoxy-containing phenyl compounds against common bioisosteric alternatives. By understanding the causality behind our experimental choices and employing a self-validating assay protocol, researchers can accurately predict in vivo clearance and guide lead optimization.

    Mechanistic Insight: The Dynamics of O-Dealkylation

    The primary clearance mechanism for alkoxy-phenyl compounds in hepatic systems is Cytochrome P450 (CYP)-mediated O-dealkylation [1]. This Phase I metabolic reaction requires the CYP enzyme to abstract a hydrogen atom from the carbon directly adjacent to the ether oxygen (the α -carbon), forming an unstable hemiacetal intermediate that rapidly collapses into a phenol and an aldehyde.

    • Methoxy-Phenyl: Highly susceptible to O-demethylation due to minimal steric hindrance.

    • Isobutoxy-Phenyl: The branched nature of the isobutyl chain (-OCH₂CH(CH₃)₂) creates a steric shield around the α -carbon. This physical bulk significantly reduces the rate of O-dealkylation compared to straight-chain ethers. However, the increased lipophilicity (higher LogP) can drive non-specific microsomal binding and shift the metabolic soft spot toward aliphatic hydroxylation at the terminal methyl groups.

    • Trifluoromethoxy-Phenyl: Acts as an ultimate stable bioisostere. The strong C-F bonds completely block α -hydrogen abstraction, rendering the group metabolically inert to O-dealkylation.

    G Compound Isobutoxy-Phenyl Compound CYP450 CYP450 (e.g., CYP3A4/2C9) [alpha-Hydroxylation] Compound->CYP450 Oxidation Aliphatic Aliphatic Hydroxylation (Minor Pathway) Compound->Aliphatic Steric Shift Hemiacetal Unstable Hemiacetal Intermediate CYP450->Hemiacetal Formation Phenol Phenol Metabolite Hemiacetal->Phenol Cleavage Aldehyde Isobutyraldehyde Hemiacetal->Aldehyde Cleavage

    CYP450-mediated metabolism pathways of isobutoxy-phenyl compounds.

    Comparative Data Analysis

    To benchmark the isobutoxy group, we assess its in vitro intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) in Human Liver Microsomes (HLMs) against structural alternatives. The data below represents a typical profile for a matched molecular pair series normalized to a core drug scaffold.

    Phenyl SubstituentStructure t1/2​ (min) CLint​ (µL/min/mg protein)Primary Metabolic Pathway
    Methoxy -OCH₃12.4111.8Rapid O-demethylation
    Ethoxy -OCH₂CH₃18.176.5O-deethylation
    Isobutoxy -OCH₂CH(CH₃)₂41.533.4Slow O-dealkylation, Aliphatic hydroxylation
    Trifluoromethoxy -OCF₃>120<11.5Negligible (Stable)

    Interpretation: The isobutoxy substitution provides a ~3.3-fold improvement in intrinsic clearance over the methoxy counterpart. While not as metabolically inert as the trifluoromethoxy group, the isobutoxy moiety offers a balanced profile, often improving target residence time without the extreme lipophilicity penalty of fluorinated groups.

    Self-Validating Experimental Protocol: Liver Microsomal Stability Assay

    To generate trustworthy clearance data, the assay must be a self-validating system. This means incorporating internal controls that definitively prove the observed depletion is due to CYP-mediated metabolism, not chemical instability or analytical artifacts [2].

    Methodological Rationale (Causality)
    • 0.5 mg/mL Protein Concentration: We strictly utilize 0.5 mg/mL microsomal protein. Higher concentrations lead to non-specific protein binding, which masks the true free-drug clearance rate, while lower concentrations may not provide enough enzyme for detectable turnover of stable compounds [3].

    • 1 µM Compound Concentration: Kept well below the Michaelis constant ( Km​ ) of most CYP enzymes to ensure first-order linear kinetics.

    • Minus-NADPH Control: A critical negative control. NADPH is the obligate electron donor for CYP450s. If a compound degrades in the absence of NADPH, the instability is chemical (e.g., hydrolysis) or mediated by non-CYP enzymes, not oxidative metabolism.

    Step-by-Step Workflow
    • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 µM working stock of the isobutoxy-phenyl test compound in 50% Acetonitrile/Water.

    • Matrix Assembly: In a 96-well plate, combine 0.1 M Potassium Phosphate buffer (pH 7.4), 3.3 mM MgCl₂, and HLMs to achieve a final protein concentration of 0.5 mg/mL.

    • Spiking: Add the test compound to a final concentration of 1 µM. Include reference controls in separate wells: Dextromethorphan (CYP2D6 validation) and Verapamil (CYP3A4 validation) [4].

    • Pre-Incubation: Incubate the plate at 37°C for 5 minutes to achieve thermal equilibrium.

    • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM. For the negative control wells, add an equivalent volume of buffer instead of NADPH.

    • Sampling & Quenching: At defined timepoints (0, 5, 15, 30, 45, and 60 minutes), transfer 50 µL aliquots into a crash plate containing 150 µL of ice-cold Acetonitrile spiked with an analytical Internal Standard (IS). Causality: The cold organic solvent instantly denatures the CYP enzymes, locking the metabolic profile exactly at the timepoint.

    • Centrifugation: Centrifuge the crash plate at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

    • LC-MS/MS Analysis: Transfer the supernatant for Multiple Reaction Monitoring (MRM) analysis. Calculate the percentage of parent compound remaining by comparing the peak area ratio (Compound/IS) at each timepoint to the 0-minute timepoint.

    Workflow Prep Prepare Microsomes 0.5 mg/mL Protein Incubate Incubate at 37°C + Test Compound (1 µM) Prep->Incubate NADPH Initiate Reaction + 1 mM NADPH Incubate->NADPH Timepoints Sample Aliquots 0, 5, 15, 30, 45, 60 min NADPH->Timepoints Quench Quench Reaction Cold Acetonitrile + IS Timepoints->Quench Analyze LC-MS/MS Analysis Calculate CL_int & t_1/2 Quench->Analyze

    Self-validating workflow for in vitro microsomal stability assessment.

    Data Calculation

    The apparent intrinsic clearance ( CLint,app​ ) is derived from the elimination rate constant ( k ), which is the negative slope of the natural log of the percentage remaining versus time:

    t1/2​=kln(2)​

    CLint​=Microsomal Protein Massk×Incubation Volume​ (expressed in µL/min/mg protein) [5].

    Conclusion

    Substituting a methoxy group with an isobutoxy group on a phenyl ring is a highly effective structural modification to enhance metabolic stability. By introducing steric bulk, the molecule resists rapid CYP-mediated O-dealkylation. However, to accurately capture this improvement, researchers must utilize rigorously controlled in vitro microsomal assays that account for non-specific binding and validate enzyme competency.

    References

    • National Institutes of Health (NIH) / PubMed Central. "Microbial models of mammalian metabolism: O-dealkylation of para-alkoxybiphenyls." Accessed April 3, 2026.[Link]

    • Evotec. "Microsomal Stability | Cyprotex ADME-Tox Solutions." Accessed April 3, 2026.[Link]

    • Charnwood Discovery. "Microsomal Stability - In Vitro Assay." Accessed April 3, 2026.[Link]

    • Domainex. "Microsomal Clearance/Stability Assay." Accessed April 3, 2026.[Link]

    • BioDuro-Sundia. "ADME Microsomal Stability Assay." Accessed April 3, 2026.[Link]

    Safety & Regulatory Compliance

    Safety

    Advanced Safety and Operational Protocol for Handling 1-Bromo-3,5-difluoro-2-isobutoxybenzene

    Mechanistic Hazard Profile & Causality 1-Bromo-3,5-difluoro-2-isobutoxybenzene (CAS: 1309933-15-0) 1 is a highly functionalized halogenated aromatic ether. When designing a safety protocol for drug development and synthe...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Mechanistic Hazard Profile & Causality

    1-Bromo-3,5-difluoro-2-isobutoxybenzene (CAS: 1309933-15-0) 1 is a highly functionalized halogenated aromatic ether. When designing a safety protocol for drug development and synthetic applications, we must analyze the molecular structure to understand the causality of its hazards rather than relying solely on generic safety data:

    • Lipophilicity and Skin Permeation: The bulky isobutoxy group, combined with bromo and difluoro substituents, renders this molecule highly lipophilic. This high partition coefficient (LogP) means the chemical can rapidly permeate standard lipid bilayers of the skin, causing acute skin irritation (H315) 2.

    • Elastomer Degradation: Halogenated aromatics are notorious for degrading standard laboratory elastomers. The non-polar, dense nature of the brominated ring allows it to intercalate into the polymer chains of natural rubber and thin nitrile, causing rapid swelling and breakthrough 3.

    • Vapor Density: As a polyhalogenated compound, its vapors are significantly heavier than air. Without proper ventilation, vapors will accumulate in low-lying areas or near the floor, creating a localized inhalation and toxicity hazard 4.

    Quantitative Hazard & Physical Data

    Table 1: Estimated Physical Properties and Hazard Thresholds for 1-Bromo-3,5-difluoro-2-isobutoxybenzene (extrapolated from halogenated aromatic analogs).

    Property / HazardValue / ClassificationOperational Implication
    Physical State Dense Liquid / Low-Melting SolidSplash hazard; requires face shield for bulk transfers.
    Skin Irritation Category 2 (H315)Direct contact causes defatting and irritation 5.
    Aquatic Toxicity Chronic 2 (H411)Toxic to aquatic life; strictly prohibit aqueous disposal 4.
    Vapor Density > 1.0 (Heavier than air)Vapors accumulate in low areas; requires active exhaust 4.

    Personal Protective Equipment (PPE): The Self-Validating System

    To ensure a self-validating safety system, every piece of PPE selected must have a specific, verifiable failure mode that alerts the user before chemical exposure occurs.

    • Hand Protection (Critical):

      • Primary Choice: Fluorinated rubber (Viton) gloves with a minimum layer thickness of 0.7 mm 6.

      • Causality: Halogenated aromatics rapidly permeate standard nitrile. Viton, a heavily cross-linked fluoropolymer elastomer, provides a break-through time of >480 minutes for brominated benzenes 6.

      • Self-Validation: Inspect gloves for swelling, discoloration, or a "tacky" feel. If any of these occur, the elastomer matrix is failing. Doff immediately.

    • Eye & Face Protection:

      • Requirement: Indirectly vented chemical splash goggles combined with an 8-inch polycarbonate face shield 3.

      • Causality: The lipophilic nature of the chemical means corneal exposure can cause rapid, irreversible lipid layer disruption.

    • Respiratory & Body Protection:

      • Requirement: Flame-resistant lab coat and handling strictly within a certified chemical fume hood 3.

      • Causality: Because vapors are heavier than air, a fume hood with a proper face velocity ensures vapors are drawn away from the operator's breathing zone. If a fume hood is unavailable, a NIOSH-approved half-mask with an organic vapor cartridge is mandatory 4.

    Operational Workflow & Methodologies

    Step-by-Step Handling Protocol:

    • Preparation & Purging: Verify fume hood flow rate. Clear the workspace of incompatible materials, particularly strong oxidizing agents [[2]]().

    • PPE Donning: Don Viton gloves over a pair of thin inner nitrile gloves (double-gloving). This provides a tactile warning if the outer glove breaches. Don splash goggles and lab coat 6.

    • Dispensing: Use a glass syringe with a Luer-lock tip or a chemically resistant positive displacement pipette. Do not use standard plastic pipette tips as the halogenated compound may leach plasticizers.

    • Transfer: Dispense the chemical directly into a pre-weighed, sealed reaction vessel. Ground and bond all receiving equipment to prevent static discharge 4.

    • Decontamination: Wipe the exterior of the dispensing tool with a Kimwipe lightly dampened with isopropanol. Place all contaminated wipes into a designated solid halogenated waste container 3.

    Waste Disposal & Spill Response Plan

    Disposal Protocol: 1-Bromo-3,5-difluoro-2-isobutoxybenzene must be strictly segregated from aqueous and non-halogenated organic waste to prevent severe environmental contamination (H411) [[5]]().

    • Liquid Waste: Collect in a clearly labeled "Halogenated Organic Waste" high-density polyethylene (HDPE) or glass carboy. Ensure the container is kept tightly closed in a well-ventilated, designated waste accumulation area 6.

    • Solid Waste: Collect all contaminated solid waste, including gloves, disposable lab coats, bench paper, and pipette tips, in a designated, clearly labeled "Halogenated Solid Waste" drum [[3]]().

    Spill Response (Self-Validating Loop):

    • Evacuate & Assess: Remove all sources of ignition and ensure adequate ventilation .

    • Contain: Use an inert absorbent (e.g., dry sand or vermiculite). Never use combustible materials like sawdust as they can react or retain the flammable hazard 5.

    • Neutralize & Clean: Sweep the absorbed mixture using non-sparking tools and place it into a hazardous waste bag .

    • Validate: Wash the spill area with a mild detergent solution, then wipe dry. Wash hands and exposed skin thoroughly after handling 5.

    Process Visualization

    G A Pre-Handling Risk Assessment B Fume Hood Setup & PPE Donning A->B C Dispensing 1-Bromo-3,5-difluoro- 2-isobutoxybenzene B->C D Reaction Execution C->D E Halogenated Waste Segregation D->E F Decontamination & PPE Doffing E->F

    Operational workflow for handling and disposal of halogenated aromatic ethers.

    References

    • Bidepharm. "1-Bromo-3,5-difluoro-2-isobutoxybenzene." bidepharm.com.
    • Penta Chemicals.
    • Durham Tech. "Bromobenzene cas108-86-1 SDS." durhamtech.edu.
    • Carl ROTH.
    • ChemTel.
    • Tokyo Chemical Industry (TCI). "SAFETY DATA SHEET - Bromobenzene." tcichemicals.com.
    • Benchchem. "Personal protective equipment for handling 3-Bromo-5-chloropyrazine-2-carbonitrile." benchchem.com.

    Sources

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